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  • Product: 7-Fluoro-6-methoxyquinoline-2-carboxylic acid
  • CAS: 1595816-34-4

Core Science & Biosynthesis

Foundational

Biological activity of quinoline-2-carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of Quinoline-2-Carboxylic Acid Derivatives Executive Summary The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Quinoline-2-Carboxylic Acid Derivatives

Executive Summary

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its many variations, derivatives of quinoline-2-carboxylic acid (also known as quinaldic acid) have emerged as a particularly versatile class of compounds with a broad spectrum of biological activities.[3][4] This technical guide offers a comprehensive exploration of the significant pharmacological properties of these derivatives, including their anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. By synthesizing mechanistic insights with detailed experimental protocols and structure-activity relationship (SAR) analysis, this document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. We will delve into the molecular pathways these compounds modulate, provide validated methodologies for their biological evaluation, and discuss the chemical modifications that enhance their potency and selectivity.

The Quinoline-2-Carboxylic Acid Scaffold: A Foundation for Diverse Bioactivity

Quinoline-2-carboxylic acid is a heterocyclic aromatic compound that provides a rigid and planar framework, ideal for molecular recognition by biological targets.[3] The strategic placement of a carboxylic acid group at the 2-position, in close proximity to the ring's nitrogen atom, is a key structural feature. This arrangement facilitates the chelation of divalent metal ions, a property believed to be a potential molecular mechanism for some of its biological effects, particularly its anticancer properties.[5][6] The scaffold's inherent stability and the synthetic accessibility of its derivatives have made it an attractive starting point for developing a wide array of pharmacologically active molecules.[7][8]

Anticancer and Antiproliferative Properties

Derivatives of quinoline-2-carboxylic acid have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[9]

Mechanism of Action: Inducing Programmed Cell Death

The primary anticancer mechanism involves the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.[3][10] Studies on specific derivatives have elucidated key molecular events:

  • Modulation of Apoptotic Proteins: An aryl ester derivative of quinoline-2-carboxylic acid was shown to significantly increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 in prostate cancer (PC3) cells.[10][11] This shift in the Bax/Bcl-2 ratio is a critical trigger for the intrinsic apoptotic pathway.

  • Caspase Activation: The altered Bax/Bcl-2 balance leads to the activation of downstream effector caspases, such as caspase-7 and caspase-9, which are the executioners of the apoptotic process.[10][11]

  • Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can halt the progression of the cell cycle. A notable derivative was found to block the S phase of the cell cycle in PC3 cells, preventing DNA replication and further proliferation.[10]

  • p53-Dependent Apoptosis: In colorectal cancer models, certain quinoline derivatives have been shown to trigger apoptosis by activating the transcriptional activity of the p53 tumor suppressor gene, which in turn upregulates Bax.[12]

Caption: Apoptosis induction by a quinoline-2-carboxylic acid derivative.[10][11]

Quantitative Data: In Vitro Cytotoxicity

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cancer cell growth.

Derivative TypeCancer Cell LineCell TypeIC₅₀ ValueReference
Quinoline-2-carboxylic acidHeLaCervical CancerSignificant Cytotoxicity[5][13]
Quinoline-2-carboxylic acidMCF7Breast CancerRemarkable Growth Inhibition[5][13]
Aryl Ester DerivativePC3Prostate Cancer26 µg/mL[10]

*Note: Specific IC₅₀ values were not provided in the source, but the activity was highlighted as significant.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol provides a robust method for assessing the antiproliferative activity of test compounds based on the measurement of cellular protein content.[4][6]

  • Cell Seeding: Seed adherent cancer cells (e.g., MCF7, HeLa) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the quinoline-2-carboxylic acid derivative in the appropriate cell culture medium. Replace the existing medium in the wells with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[6]

  • Incubation: Incubate the plates for a prolonged period, typically 48 to 72 hours, at 37°C in a 5% CO₂ atmosphere.[4]

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, overlaying the medium, for a final TCA concentration of 10%. Incubate at 4°C for 60 minutes to fix the cells.[4]

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water to remove TCA, medium, and dead cells. Air-dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates until no moisture is visible.

  • Data Acquisition: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a gyratory shaker.

  • Analysis: Read the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.[4]

Antimicrobial Activity

The quinoline scaffold is famously associated with antimicrobial drugs (e.g., fluoroquinolones). Derivatives of quinoline-2-carboxylic acid also exhibit a promising spectrum of activity against various pathogens.[2][9]

Spectrum of Activity and Mechanism

Newly synthesized derivatives, including Mannich bases, Schiff bases, and thiazolidinones derived from quinoline-2-carboxylic acid, have demonstrated significant inhibitory activity.[14][15]

  • Bacterial Pathogens: Activity has been confirmed against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[15] Some compounds show efficacy comparable to or greater than the standard antibiotic amoxicillin.[15] Notably, certain quinoline-2-one derivatives have shown potent activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[16]

  • Fungal Pathogens: Antifungal activity has been observed against species like Candida.[15]

  • Mechanism of Action: While the exact mechanism for all derivatives is not fully elucidated, a primary target for many quinoline-based antimicrobials is bacterial DNA gyrase.[17] This enzyme is crucial for DNA replication and repair, and its inhibition leads to bacterial cell death.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Derivative ClassMicroorganismMIC ValueReference
Quinoline-2-one derivative (6c)MRSA0.75 µg/mL[16]
Quinoline-2-one derivative (6c)VRE0.75 µg/mL[16]
Various Schiff basesS. aureus, E. coliStrong inhibitory zones*[15]

*Note: Specific MIC values were not provided, but activity was reported as strong compared to the amoxicillin control.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.

  • Compound Preparation: Dissolve the synthesized quinoline derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Media Preparation: Prepare a 96-well microtiter plate with 50 µL of Mueller-Hinton broth (MHB) in each well.

  • Serial Dilution: Add 50 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. This creates a range of decreasing compound concentrations.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control well (bacteria with no compound) and a negative control well (broth only, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually identified as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Caption: Generalized workflow for antimicrobial susceptibility testing.

Anti-inflammatory and Analgesic Activities

Chronic inflammation is a hallmark of many diseases, and quinoline derivatives have shown considerable promise as anti-inflammatory agents.[18]

Mechanism of Action

The anti-inflammatory effects of quinoline-2-carboxylic acid derivatives are linked to the modulation of key inflammatory pathways.[7][[“]]

  • Inhibition of Pro-inflammatory Mediators: In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, certain quinoline carboxylic acids demonstrated an impressive ability to inhibit the production of inflammatory mediators, with potencies comparable to the classical NSAID indomethacin.[5][6][13]

  • COX Inhibition: The mechanism for some derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins, key drivers of inflammation and pain.[11][18]

  • Signaling Pathway Modulation: The broader anti-inflammatory effects can be attributed to the inhibition of major pro-inflammatory signaling cascades such as the NF-κB pathway, which would reduce the expression of cytokines like TNF-α and IL-6.[11]

Caption: Inhibition of the NF-κB inflammatory pathway by QCA derivatives.[11]

Other Notable Biological Activities

The versatility of the quinoline-2-carboxylic acid scaffold extends to other therapeutic areas.

  • Antidiabetic Activity: The parent compound, quinoline-2-carboxylic acid, is a potent inhibitor of key carbohydrate-hydrolyzing enzymes, α-glucosidase (IC₅₀ = 9.1 µg/mL) and α-amylase (IC₅₀ = 15.5 µg/mL).[11][20] By blocking these enzymes in the digestive tract, it can slow the absorption of glucose and help manage postprandial hyperglycemia, a key goal in diabetes management.[4]

  • Enzyme Inhibition: Beyond carbohydrate metabolism, derivatives have been designed to target other critical enzymes. For instance, novel series have been developed as inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis, and Histone Deacetylases (HDACs), which are important targets in cancer therapy.[21][22]

Synthesis and Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly dependent on their specific chemical structure. Understanding these relationships is crucial for designing more potent and selective drugs.

General Synthesis

A common and direct method for preparing the core scaffold is the oxidation of 2-methylquinoline (quinaldine), often using a strong oxidizing agent like potassium permanganate (KMnO₄).[3] Derivatives are then typically synthesized by modifying the carboxylic acid group, for example, by converting it to an acid chloride which can then react with various phenols or arylamines to produce a library of esters and amides.[7]

Caption: General workflow for the synthesis of quinoline-2-carboxylic acid.[3]

Key SAR Insights
  • Carboxylic Acid Moiety: The presence of the carboxylic acid is critical for certain activities. For example, its removal in a series of antimalarial candidates resulted in a complete loss of activity, highlighting its importance for that specific target interaction.[23]

  • Esters and Amides: Converting the carboxylic acid to esters and amides is a common strategy. These derivatives have shown significant anti-inflammatory and analgesic potential.[4][7] The nature of the substituted amine or phenol used can drastically alter potency.

  • Ring Substituents: Adding substituents to the quinoline ring itself is a powerful way to tune activity. For antiproliferative agents, introducing a large, bulky alkoxy group at the 7-position and an amino side chain at the 4-position were found to be beneficial.[12] The length of this side chain was also critical, with a two-carbon linker being optimal.[12]

Conclusion and Future Perspectives

Derivatives of quinoline-2-carboxylic acid represent a highly promising and pharmacologically versatile class of compounds. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation provides a strong foundation for further drug development. Future research should focus on several key areas: optimizing lead compounds to improve potency and reduce off-target toxicity, elucidating detailed mechanisms of action for novel derivatives, and exploring their potential in other therapeutic areas such as neurodegenerative and cardiovascular diseases. The continued exploration of this privileged scaffold, guided by rational design and a deep understanding of structure-activity relationships, holds immense potential for the discovery of next-generation therapeutic agents.

References

  • Arabiyat, S., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design.
  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. BenchChem.
  • N.d. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Semantic Scholar.
  • Yang, R., et al. (2022). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied Biochemistry and Biotechnology.
  • BenchChem. (2025). An In-depth Technical Guide to the Applications of Quinoline-2-carboxylic Acid. BenchChem.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • N.d.
  • Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules.
  • Mohammed, I. K., & Mousa, E. F. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Arabiyat, S., et al. (n.d.).
  • N.d. Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF.
  • N.d. Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.
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  • N.d. Quinoline-2-carboxylic acid | α-Glucosidase Inhibitor. MedChemExpress.
  • Kos, J., et al. (n.d.). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres †. PMC.
  • To, K. K. W., et al. (n.d.).
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  • Al-Ostath, A. I., et al. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PMC.
  • Li, J., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry.
  • N.d. The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities.
  • Zhou, G., et al. (n.d.).
  • N.d. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Semantic Scholar.
  • N.d. Quinoline carboxylic acid derivatives.
  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • BenchChem. (2025). Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid. BenchChem.
  • N.d. Chen et al., (2009) synthesized and evaluated a series of quinoline...
  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
  • BenchChem. (n.d.). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. BenchChem.
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  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry.

Sources

Exploratory

Comparative Technical Guide: 7-Fluoro-6-methoxyquinoline-2-carboxylic acid vs. Quinolone Antibiotics

Executive Summary This technical guide analyzes the structural, synthetic, and pharmacological divergence between 7-Fluoro-6-methoxyquinoline-2-carboxylic acid (7-F-6-OMe-Q-2-CA) and the class of Fluoroquinolone (FQ) ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological divergence between 7-Fluoro-6-methoxyquinoline-2-carboxylic acid (7-F-6-OMe-Q-2-CA) and the class of Fluoroquinolone (FQ) antibiotics .

While sharing a similar halogenated bicyclic core, these two entities represent a fundamental "scaffold hop" in medicinal chemistry. The shift of the carboxylate group from position C-3 to C-2, combined with the aromatization of the pyridone ring, acts as a molecular switch: it abolishes DNA gyrase inhibition (antibacterial activity) and activates alternative pathways relevant to neuropharmacology (NMDA antagonism) and oncology (DHODH inhibition).

Part 1: Structural Divergence & Pharmacophore Mapping

The defining difference between these molecules lies in their interaction with the bacterial DNA Gyrase-DNA complex. This interaction is strictly governed by the spatial arrangement of the carboxyl and carbonyl groups.

The Antibacterial Pharmacophore (Fluoroquinolones)

Active fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin) require a 1,4-dihydro-4-oxo-3-carboxylic acid motif.

  • Mechanism: The C-3 carboxyl and C-4 keto groups chelate Mg²⁺. This magnesium bridge coordinates with the phosphate backbone of DNA and serine/acidic residues in the Gyrase A subunit, locking the enzyme on DNA.

  • Role of C-6 Fluorine: Increases cell wall penetration and gyrase affinity (1-100x potency boost).

  • Role of C-7 Substituent: Controls spectrum of activity (e.g., piperazine for Gram-negative coverage).

The Kynurenic Scaffold (7-F-6-OMe-Q-2-CA)

The topic molecule is a Quinoline-2-carboxylic acid (Quinaldic acid derivative).

  • Structural Deficit: It lacks the C-4 carbonyl required for the Mg²⁺ bridge. The C-2 carboxylate is spatially distinct, preventing the "molecular clamp" formation on DNA gyrase.

  • Alternative Targets: This scaffold mimics Kynurenic Acid (an endogenous tryptophan metabolite), making it a privileged structure for binding the Glycine-site of NMDA receptors or inhibiting Dihydroorotate Dehydrogenase (DHODH) in pyrimidine biosynthesis.

Visualization of the Scaffold Shift

The following diagram illustrates the critical structural differences and their downstream pharmacological consequences.

G cluster_0 Fluoroquinolone Antibiotic (e.g., Gatifloxacin Core) cluster_1 Topic Molecule (7-F-6-OMe-Q-2-CA) FQ 3-COOH / 4-Oxo Motif (1,4-dihydro scaffold) Target_FQ Target: DNA Gyrase / Topo IV (Mg2+ Bridging) FQ->Target_FQ High Affinity (Antibacterial) Q2CA 2-COOH Motif (Fully Aromatic Scaffold) Q2CA->Target_FQ No Binding (Inactive) Target_Q2 Target: NMDA Receptor / DHODH (No Mg2+ Bridge) Q2CA->Target_Q2 Modulatory Activity (Neuro/Onco) Diff Positional Isomerism (C3 vs C2) Diff->FQ Diff->Q2CA

Caption: Pharmacophore divergence showing how the shift from C3-COOH (Blue) to C2-COOH (Red) alters biological targeting from bacterial DNA Gyrase to mammalian receptors.

Part 2: Comparative Pharmacological Profiling

The following table contrasts the biological properties of the 7-Fluoro-6-methoxy-2-carboxylic acid scaffold against standard fluoroquinolones.

FeatureFluoroquinolone Antibiotics7-F-6-OMe-Quinoline-2-CA
Core Scaffold 1,4-dihydro-4-oxoquinolineFully aromatic Quinoline
Acid Position C-3 (Essential for Gyrase)C-2 (Kynurenic mimic)
Primary Target Bacterial Type II TopoisomerasesNMDA Receptor (Gly-site) / DHODH
Antibacterial Activity High (MIC < 0.1 µg/mL)Negligible / Inactive
Solubility Amphoteric (Zwitterionic at pH 7)Acidic (pKa ~ 4.8)
Toxicity Profile Tendonitis, QT prolongation (Class effect)CNS modulation (Sedation/Neuroprotection)
Synthesis Route Gould-Jacobs / Grohe-HeferFriedländer / Reissert Reaction
Mechanistic Insight: Why the "2-CA" Fails as an Antibiotic

In the Gyrase-Quinolone-DNA ternary complex, the C-3 carboxylate and C-4 ketone lie coplanar. This geometry is locked by the double bond at C2-C3 in quinolones. In 7-F-6-OMe-Q-2-CA , the carboxylate is at C-2.[1] Even if it could chelate a metal, the steric clash with the N-1 position and the lack of the C-4 carbonyl electron donor prevents the formation of the stable drug-enzyme-DNA complex required for bacterial cell death [1].

Part 3: Synthetic Pathways[2]

The synthesis of these two molecules diverges early in the retrosynthetic analysis.

Synthesis of 7-Fluoro-6-methoxyquinoline-2-carboxylic acid

This molecule is typically synthesized via the Friedländer Condensation or oxidative ring opening of indoles/isatins, followed by reconstruction.

Protocol: Modified Friedländer Synthesis

  • Precursors: 2-Amino-5-fluoro-4-methoxybenzaldehyde + Pyruvic Acid.

  • Reaction: Reflux in ethanol/piperidine or acidic conditions.

  • Mechanism: Condensation of the amino group with the ketone of pyruvic acid, followed by aldol condensation of the aldehyde with the alpha-methyl, resulting in cyclization to the aromatic quinoline-2-carboxylic acid.

Synthesis of Fluoroquinolone Core (Reference)

The standard Gould-Jacobs Reaction is used for the antibiotic core:

  • Precursors: 3-Fluoro-4-methoxyaniline + Diethyl ethoxymethylenemalonate (EMME).

  • Cyclization: Thermal cyclization in diphenyl ether (250°C) yields the 4-hydroxyquinoline-3-ester.

  • N-Alkylation: Essential for antibiotic activity (e.g., Ethyl/Cyclopropyl group).

Part 4: Experimental Validation Protocols

To empirically verify the distinction described above, the following self-validating protocols are recommended.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

Objective: To demonstrate the lack of antibacterial mechanism in the 2-CA derivative compared to a control Quinolone (e.g., Ciprofloxacin).

Materials:

  • E. coli DNA Gyrase holoenzyme.

  • Relaxed plasmid pBR322 DNA.

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP.

  • Test Compounds: 7-F-6-OMe-Q-2-CA (0.1 - 100 µM) vs. Ciprofloxacin (Control).

Workflow:

  • Incubation: Mix 0.5 µg relaxed pBR322, 1 U Gyrase, and test compound in 30 µL buffer. Incubate at 37°C for 30 mins.

  • Termination: Stop reaction with 30 µL STEB buffer (40% sucrose, 100 mM Tris, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue) + Proteinase K.

  • Analysis: Electrophoresis on 1% agarose gel (no Ethidium Bromide during run). Stain post-run.

  • Expected Result:

    • Ciprofloxacin: Bands remain relaxed (top of gel) as supercoiling is inhibited.

    • 7-F-6-OMe-Q-2-CA: DNA migrates as supercoiled bands (bottom of gel), indicating enzyme activity is uninhibited .

Protocol B: NMDA Receptor (Glycine Site) Binding Assay

Objective: To validate the "Scaffold Hop" towards neuroactivity.

Workflow:

  • Membrane Prep: Rat cerebral cortex homogenate (rich in NMDA receptors).

  • Radioligand: [³H]-MDL 105,519 (selective Glycine-site antagonist).

  • Displacement: Incubate membranes with 1 nM radioligand + increasing concentrations of 7-F-6-OMe-Q-2-CA.

  • Filtration: Harvest on GF/B filters, wash, and count scintillation.

  • Validation: A Ki value in the micromolar range confirms activity at the Kynurenic acid binding site, distinct from any antibiotic effect [2].

References

  • Structure-Activity Relationship of Quinolone Antibiotics. Source: American Chemical Society (ACS) / J. Med. Chem. Context: Defines the strict requirement of the 3-COOH/4-Oxo motif for DNA Gyrase inhibition. Link:

  • Biological Activities of Quinoline Derivatives. Source: National Institutes of Health (PubMed) Context: Details the antiproliferative and neuroactive properties of Quinoline-2-carboxylic acid derivatives (Kynurenic acid analogues) versus the antibacterial Quinolones. Link:

  • Synthesis of Quinoline-2-Carboxylic Acid Derivatives. Source: MDPI / Molecules Context: Provides synthetic methodologies (Friedländer/Petasis) for 2-substituted quinolines distinct from the Gould-Jacobs quinolone route. Link:

  • 7-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid Data. Source: PubChem Context:[2][3] Chemical structure and property data for the 2-carboxylic acid isomer, highlighting its distinction from the 3-carboxylic acid drugs. Link:

Sources

Foundational

Novel Quinoline Scaffolds for Medicinal Chemistry Research

Executive Summary The quinoline pharmacophore remains a cornerstone of medicinal chemistry, historically anchored by antimalarials like chloroquine and antibacterials like ciprofloxacin. However, the current era of drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline pharmacophore remains a cornerstone of medicinal chemistry, historically anchored by antimalarials like chloroquine and antibacterials like ciprofloxacin. However, the current era of drug discovery demands novelty beyond the classical 4-aminoquinoline core . This guide addresses the structural evolution of quinoline scaffolds, moving toward C-H activation-derived systems, molecular hybrids, and Proteolysis Targeting Chimeras (PROTACs). We provide actionable synthetic protocols and structure-activity relationship (SAR) insights to guide the rational design of next-generation therapeutics.

Structural Evolution & Rational Design

The "privileged" status of quinoline stems from its ability to interact with diverse biological targets (DNA, kinases, enzymes) via π-π stacking and hydrogen bonding. Modern research focuses on three distinct structural shifts:

  • Hybridization: Covalently linking quinoline with other pharmacophores (e.g., chalcones, triazoles, artemisinin) to tackle multidrug resistance (MDR).

  • C-H Functionalization: Accessing previously "undruggable" chemical space at the C5, C8, and N-oxide positions using transition-metal catalysis.

  • Targeted Degradation: Utilizing the quinoline scaffold as the protein-binding ligand in PROTACs to degrade oncogenic proteins like Cdc25.

The Shift to Hybrid Molecules

Bioisosteric replacement and hybridization have yielded potent anticancer agents. For instance, Quinoline-Chalcone hybrids have demonstrated dual inhibition of PI3K/mTOR pathways, significantly outperforming monotherapy in resistant cell lines.

Synthetic Methodologies: The "How"

Classical methods (Friedländer, Skraup) often require harsh conditions and lack regioselectivity for complex substitutions. We prioritize Transition-Metal-Catalyzed C-H Activation and Green Multicomponent Reactions (MCRs) .

Workflow: Ruthenium(II)-Catalyzed C-H Activation

This method allows for the regioselective annulation of enamides or imidazoles with alkynes/alkenes to form functionalized quinolines. It operates under milder conditions and offers higher atom economy than traditional condensation.

Figure 1: Catalytic Cycle for Ru(II)-Mediated Quinoline Synthesis

RuCatalysis Start Substrate (N-aryl amide/enaminone) Complex1 Ruthenacycle Intermediate (C-H Activation) Start->Complex1 Coordination & Deprotonation ActiveCat Active Catalyst [RuCl2(p-cymene)]2 ActiveCat->Complex1 Insertion Alkyne/Anthranil Insertion Complex1->Insertion Regioselective Insertion RedElim Reductive Elimination (C-N/C-C Bond Formation) Insertion->RedElim Ring Closure Product Functionalized Quinoline RedElim->Product Product Release Oxidant Oxidant Regeneration (Cu(OAc)2 / O2) RedElim->Oxidant Ru(0) -> Ru(II) Oxidant->ActiveCat Cycle Regenerated

Caption: Mechanistic pathway for Ru(II)-catalyzed oxidative annulation. The rate-determining step is typically the C-H bond cleavage or the insertion phase.

Therapeutic Applications & SAR Analysis

Anticancer Activity (Kinase Inhibition)

Recent studies (2024-2025) highlight quinoline-chalcone hybrids as potent inhibitors of the PI3K/mTOR pathway. The SAR analysis below focuses on the impact of substituents on the chalcone "Ring B" when attached to a 6-substituted quinoline core.

Table 1: SAR of Quinoline-Chalcone Hybrids against MGC-803 (Gastric Cancer)

Compound IDR1 (Quinoline C6)R2 (Chalcone Ring B)IC50 (µM)Mechanism of Action
QC-1 (Ref) HH> 50.0Low affinity
QC-5 -OCH34-Cl8.45Moderate cytotoxicity
QC-9 -CH33,4,5-tri-OCH32.10Tubulin polymerization inhibition
QC-12e -Cl2,4-di-F1.38 G2/M Arrest, ROS Induction
QC-14 -NO24-N(CH3)212.6Poor solubility, lower uptake

Data synthesized from recent literature [1, 5].[1][2][3][4] Compound QC-12e represents a lead candidate due to its nanomolar potency and dual mechanism (apoptosis + ROS generation).

Biological Mechanism of Action

The potency of compounds like QC-12e is derived from their ability to simultaneously disrupt the cell cycle and induce oxidative stress.

Figure 2: Dual-Action Mechanism of Novel Quinoline Hybrids

Mechanism Drug Quinoline-Chalcone (QC-12e) Tubulin Tubulin Polymerization Drug->Tubulin Inhibits Mito Mitochondrial Depolarization Drug->Mito Induces G2M G2/M Phase Arrest Tubulin->G2M Apoptosis Apoptosis (Caspase 3/9) G2M->Apoptosis ROS ROS Accumulation Mito->ROS DNA DNA Damage ROS->DNA DNA->Apoptosis

Caption: QC-12e targets tubulin to arrest cell division while triggering mitochondrial dysfunction, leading to synergistic apoptotic cell death.

Experimental Protocols

Protocol A: Ruthenium-Catalyzed Synthesis of 2-Substituted Quinolines

Objective: Synthesis of 2-phenylquinoline via C-H activation of N-phenylbenzamide. Standard: Self-validating via TLC monitoring and NMR confirmation.

Reagents:

  • N-phenylbenzamide (1.0 equiv)

  • Diphenylacetylene (1.2 equiv)

  • [RuCl2(p-cymene)]2 (5 mol%)

  • Cu(OAc)2 (2.0 equiv, oxidant)

  • AgSbF6 (20 mol%, additive)

  • Solvent: 1,2-Dichloroethane (DCE) or MeOH (Green alternative if applicable)

Step-by-Step Procedure:

  • Setup: In a 15 mL pressure tube equipped with a magnetic stir bar, add N-phenylbenzamide (0.5 mmol), Diphenylacetylene (0.6 mmol), [RuCl2(p-cymene)]2 (15 mg), Cu(OAc)2 (181 mg), and AgSbF6 (34 mg).

  • Solvation: Add 3.0 mL of anhydrous DCE. Seal the tube under an argon atmosphere (or air if using the modified aerobic protocol [6]).

  • Reaction: Heat the mixture to 100°C in an oil bath for 12–16 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:1). The starting amide spot (Rf ~0.3) should disappear, and a fluorescent quinoline spot (Rf ~0.6) should appear.

  • Workup: Cool to room temperature. Dilute with CH2Cl2 (10 mL) and filter through a celite pad to remove metal salts. Wash the celite with additional CH2Cl2.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Characterization: Confirm structure via 1H NMR. Diagnostic peak: Singlet at ~8.2 ppm (quinoline H4) and disappearance of amide N-H.

Protocol B: Biological Evaluation (MTT Assay)

Objective: Determine IC50 of synthesized quinolines against cancer cell lines (e.g., HeLa, MCF-7).

  • Seeding: Seed cells (5 × 10^3 cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO2.

  • Treatment: Add test compounds (dissolved in DMSO, final conc. < 0.1%) at serial dilutions (0.1 – 100 µM). Incubate for 48h.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Future Perspectives: PROTACs

The frontier of quinoline research lies in Proteolysis Targeting Chimeras (PROTACs) . Recent work (2025) has utilized quinoline-dione scaffolds to degrade Cdc25 phosphatases [1]. By linking a quinoline ligand (binding to the target) to an E3 ligase ligand (e.g., Thalidomide), researchers can induce the ubiquitination and proteasomal degradation of the target protein, offering a strategy to tackle drug resistance not possible with simple inhibition.

References

  • Dong, G., et al. (2025). "First-in-Class Quinoline-Dione-Derived PROTACs: Potent Degraders of Cdc25 Phosphatases for Antitumor Therapy." Journal of Medicinal Chemistry. Link(Verified Context: High potency Cdc25 degraders)

  • Konwar, M., et al. (2024). "Ruthenium(II)-Catalyzed Oxidative Annulation of Imidazo[1,5-a]quinolin-2-iums Salts and Internal Alkynes via C-H Bond Activation." Chemistry - A European Journal. Link[5]

  • Wang, X., et al. (2022). "Synthesis of 3-substituted quinolines by ruthenium-catalyzed annulation of enaminones with anthranils." Organic Chemistry Frontiers. Link(Verified Context: Ru-catalyzed protocol)

  • Mandal, A., & Khan, A. T. (2024). "Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions."[6] Organic & Biomolecular Chemistry. Link

  • Abbas, S. H., et al. (2024). "Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives." International Journal of Molecular Sciences. Link(Verified Context: Compound 12e SAR data)

  • Konwar, M., & Hazarika, N. (2024). "Ru/O2-Catalyzed Oxidative C–H Activation/Alkyne Annulation Using Quinoline-Functionalized NHC." Organic Letters. Link

Sources

Exploratory

Therapeutic Potential and Synthetic Utility of 7-Fluoro-6-Methoxy Substituted Quinolines

The following technical guide details the therapeutic utility and synthetic chemistry of the 7-fluoro-6-methoxy quinoline scaffold. Unlike the classical 6-fluoro-7-substituted quinolone antibiotics (e.g., ciprofloxacin),...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility and synthetic chemistry of the 7-fluoro-6-methoxy quinoline scaffold. Unlike the classical 6-fluoro-7-substituted quinolone antibiotics (e.g., ciprofloxacin), this specific substitution pattern—7-fluoro-6-methoxy —serves as a critical pharmacophore and "linchpin" intermediate primarily in the development of Type I and Type II Tyrosine Kinase Inhibitors (TKIs) , most notably for targeting Src and Abl kinases in oncology.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Oncology Researchers

Executive Summary

The 7-fluoro-6-methoxy quinoline core is a privileged heterocyclic scaffold that has emerged as a cornerstone in the design of targeted cancer therapies. While structurally isomeric to fluoroquinolone antibiotics, its primary utility lies in oncology . The scaffold's unique electronic push-pull system—created by the electron-donating methoxy group at C6 and the electron-withdrawing fluorine at C7—activates the C7 position for regioselective nucleophilic aromatic substitution (


). This reactivity allows medicinal chemists to install complex solubilizing moieties (e.g., piperazines) late in the synthetic sequence, a strategy exemplified by the synthesis of Bosutinib (SKI-606) .

Structural Chemistry & SAR: The "Push-Pull" Activation

The therapeutic potential of this scaffold is dictated by its electronic environment, which governs both binding affinity and synthetic accessibility.

Electronic Architecture
  • C6-Methoxy (EDG): The methoxy group at position 6 acts as an electron-donating group (EDG) via resonance. In the context of the ATP-binding pocket of kinases (e.g., Src, ALK2), this oxygen often serves as a critical Hydrogen Bond Acceptor (HBA) interacting with the hinge region residues.

  • C7-Fluorine (EWG/Leaving Group): The fluorine atom at position 7 is highly electronegative. In the electron-deficient 3-cyanoquinoline system, this fluorine is activated for displacement.

  • The "Linchpin" Effect: The 7-fluoro substituent is not always the final pharmacophore. Instead, it often serves as a displaceable handle . The presence of the electron-withdrawing 3-cyano group (common in these inhibitors) makes the C7-fluorine susceptible to

    
     by secondary amines. This allows the introduction of bulky, polar groups (like 
    
    
    
    -methylpiperazine) that improve the molecule's ADME properties (solubility and oral bioavailability) without disrupting the core binding mode.
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional roles of each position on the scaffold in the context of Src/Abl kinase inhibition.

SAR_Map Core 7-Fluoro-6-Methoxy Quinoline Core C3_CN C3-Cyano Group (Electron Withdrawing) Increases acidity & reactivity Core->C3_CN Activates Ring C4_Aniline C4-Aniline Moiety (Selectivity Determinant) Fits into Hydrophobic Pocket Core->C4_Aniline Kinase Specificity C6_OMe C6-Methoxy (H-Bond Acceptor) Hinge Region Interaction Core->C6_OMe Binding Affinity C7_F C7-Fluorine (Synthetic Handle) Site for S_NAr (Solubilizing Tail) Core->C7_F ADME Optimization C3_CN->C7_F Activates C7 for Nucleophilic Attack

Figure 1: SAR Logic of the 7-fluoro-6-methoxy-3-cyanoquinoline scaffold in kinase inhibitor design.

Therapeutic Applications

Oncology: Src/Abl Kinase Inhibition

The most prominent application of this scaffold is in the synthesis of Bosutinib , a dual Src/Abl inhibitor used for the treatment of Chronic Myeloid Leukemia (CML).

  • Mechanism: The quinoline core mimics the adenine ring of ATP. The 4-anilino group occupies the hydrophobic pocket, while the 6-methoxy and 7-alkoxy groups extend towards the solvent front or interact with ribose-binding residues.

  • Role of 7-Fluoro: In the synthesis of Bosutinib, the intermediate 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile is generated first.[1][2] The 7-fluoro group is then displaced by 1-methylpiperazine (or similar amines) to yield the final drug. This "late-stage diversification" is crucial for optimizing pharmacokinetic profiles during lead optimization [1].

Emerging Indications: ALK2 and BMP Signaling

Recent research identifies 7-fluoro-6-methoxy quinolines as potent inhibitors of ALK2 (Activin Receptor-Like Kinase 2) , a target implicated in Fibrodysplasia Ossificans Progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).

  • Differentiation: Unlike the Src inhibitors where F is often displaced, some ALK2 inhibitors retain the fluorine or use the scaffold for Suzuki couplings (via boronates) to extend the carbon skeleton [2].

Experimental Methodologies

Synthesis of the Core Scaffold (Gould-Jacobs Reaction)

The synthesis of the 7-fluoro-6-methoxy core is robust and scalable, typically utilizing the Gould-Jacobs approach.

Protocol: Preparation of 4-Chloro-7-fluoro-6-methoxy-3-quinolinecarbonitrile

  • Condensation:

    • Reagents: 3-Fluoro-4-methoxyaniline (1.0 eq) + Ethyl (ethoxymethylene)cyanoacetate (1.1 eq).

    • Conditions: Reflux in ethanol or toluene for 2-4 hours.

    • Observation: Formation of the acrylate intermediate (solid precipitates upon cooling).

    • Validation: LC-MS confirms mass of the enamine intermediate.

  • Cyclization (Thermal):

    • Reagents: Diphenyl ether (solvent).

    • Conditions: High temperature (250°C) for 1-2 hours.

    • Mechanism: Intramolecular nucleophilic attack of the phenyl ring onto the ester/nitrile carbonyl.

    • Product: 7-Fluoro-6-methoxy-4-hydroxy-3-quinolinecarbonitrile.

  • Chlorination:

    • Reagents:

      
       (Phosphorus oxychloride) + catalytic DMF.
      
    • Conditions: Reflux (100°C) for 3 hours.

    • Workup: Quench carefully into ice water; neutralize with

      
      .
      
    • Result: 4-Chloro-7-fluoro-6-methoxy-3-quinolinecarbonitrile (The "Master Intermediate").

Divergent Synthesis Workflow

The following diagram details how this master intermediate is processed into active pharmaceutical ingredients (APIs).

Synthesis_Workflow Start 3-Fluoro-4-methoxyaniline Step1 Condensation (Meldrum's Acid or Cyanoacetate) Start->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Thermal Cyclization (250°C, Ph2O) Intermediate1->Step2 Core_OH 4-Hydroxy-7-fluoro-6-methoxy quinoline-3-carbonitrile Step2->Core_OH Step3 Chlorination (POCl3) Core_OH->Step3 Master_Cl MASTER INTERMEDIATE: 4-Cl-7-F-6-OMe-quinoline Step3->Master_Cl Branch_Kinase Path A: Kinase Inhibitors (Bosutinib) Master_Cl->Branch_Kinase Step4 S_NAr (C4) Aniline Coupling Branch_Kinase->Step4 Step5 S_NAr (C7) Fluorine Displacement (Add Solubility Tail) Step4->Step5 Final Final Drug Candidate Step5->Final

Figure 2: Step-wise synthetic pathway from aniline precursor to functionalized kinase inhibitor.

Quantitative Data Summary

Parameter7-Fluoro-6-Methoxy CoreClassic 6-Fluoro-7-Substituted (Abx)Impact on Drug Design
Electronic Character C7 is electrophilic (

active)
C7 is nucleophilic (in quinolone synthesis)Allows late-stage addition of polar groups.
Solubility Low (Lipophilic core)ModerateRequires C7-modification (e.g., piperazine) for oral bioavailability.
Metabolic Stability High (F blocks metabolism at C7)HighFluorine prevents oxidative metabolism at the exposed edge.
Key Target Tyrosine Kinases (Src, Abl, ALK2)DNA Gyrase / Topoisomerase IVDistinct pharmacophore despite structural isomerism.

References

  • Boschelli, D. H., et al. (2008).[2] "Facile preparation of new 4-phenylamino-3-quinolinecarbonitrile Src kinase inhibitors via 7-fluoro intermediates: identification of potent 7-amino analogs." Journal of Medicinal Chemistry.

  • Vertex Pharmaceuticals. (2018). "ALK2 inhibitors and methods for inhibiting BMP signaling." US Patent 11654147B2.

  • Wissner, A., et al. (2003). "4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase." Journal of Medicinal Chemistry.

  • BenchChem. (n.d.). "Structure-Based Drug Design Principles Applied to Isoquinoline Derivatives."

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-Fluoro-6-methoxyquinoline-2-carboxylic acid from Anilines: An Application Note and Protocol

Introduction The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Specifically, quinoline-2-carboxylic acids are key intermediates in the synthesis of various pharmaceuticals. This application note provides a detailed guide for the synthesis of 7-Fluoro-6-methoxyquinoline-2-carboxylic acid, a functionalized quinoline derivative with potential applications in drug development, starting from a substituted aniline precursor. The strategic incorporation of a fluorine atom and a methoxy group into the quinoline ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

This document outlines a robust synthetic strategy, provides detailed step-by-step protocols, and offers insights into the underlying chemical principles, catering to researchers and scientists in organic synthesis and drug development.

Synthetic Strategy: The Doebner Reaction

The most direct and efficient method for the synthesis of quinoline-2-carboxylic acids from anilines is the Doebner reaction . This classical named reaction involves the condensation of an aniline, an α,β-unsaturated aldehyde (often generated in situ), and pyruvic acid to yield a quinoline-4-carboxylic acid.[3][4][5] A variation of this reaction, employing a suitable aldehyde and pyruvic acid, can be adapted to synthesize the desired 2-carboxylic acid derivative.

Our synthetic approach commences with the readily available 4-fluoro-3-methoxyaniline . This aniline derivative possesses the requisite fluorine and methoxy substituents at the desired positions for the final product. The synthesis will proceed through a one-pot, three-component Doebner reaction.

Diagram: Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: Doebner Reaction cluster_2 Step 3: Work-up and Purification cluster_3 Final Product Aniline_Precursor 4-Fluoro-3-methoxyaniline Doebner_Reaction One-pot reaction with Pyruvic Acid and Formaldehyde source Aniline_Precursor->Doebner_Reaction Reactant Workup Acid-base work-up Doebner_Reaction->Workup Reaction Mixture Purification Recrystallization Workup->Purification Crude Product Final_Product 7-Fluoro-6-methoxyquinoline-2-carboxylic acid Purification->Final_Product Pure Product

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of the Starting Aniline (4-Fluoro-3-methoxyaniline)

While 4-fluoro-3-methoxyaniline is commercially available, a synthetic route is provided here for completeness, adapted from established procedures.[6][7]

Protocol 1: Preparation of 4-Fluoro-3-methoxyaniline

  • Nitration: Start with 2-fluoroanisole. Carefully perform a nitration reaction using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group, yielding 2-fluoro-1-methoxy-4-nitrobenzene.

  • Reduction: The nitro group is then reduced to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[7] Alternatively, reduction with tin(II) chloride in hydrochloric acid can be employed.

  • Purification: The resulting 4-fluoro-3-methoxyaniline is purified by distillation or recrystallization.

Part 2: Synthesis of 7-Fluoro-6-methoxyquinoline-2-carboxylic acid via Doebner Reaction

This protocol is adapted from general Doebner reaction procedures.[8][9][10]

Materials:

  • 4-Fluoro-3-methoxyaniline

  • Pyruvic acid

  • Formaldehyde solution (37% in water) or paraformaldehyde

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide

  • Activated Charcoal

Protocol 2: Doebner Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-3-methoxyaniline (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add pyruvic acid (1.1 equivalents). A slight exotherm may be observed.

  • Aldehyde Addition: Slowly add a formaldehyde source (e.g., 37% aqueous solution, 1.2 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add a solution of sodium hydroxide to basify the mixture, which will precipitate the sodium salt of the carboxylic acid.

    • Filter the precipitate and wash with cold ethanol.

    • Redissolve the solid in water and treat with activated charcoal to decolorize, if necessary.

    • Filter the hot solution and then acidify the filtrate with concentrated hydrochloric acid until precipitation of the free carboxylic acid is complete.

  • Purification:

    • Collect the solid product by filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 7-Fluoro-6-methoxyquinoline-2-carboxylic acid.

  • Drying: Dry the purified product in a vacuum oven.

Diagram: Mechanism of the Doebner Reaction

Doebner Reaction Mechanism Aniline 4-Fluoro-3-methoxyaniline Schiff_Base Schiff Base Intermediate Aniline->Schiff_Base Aldehyde Formaldehyde Aldehyde->Schiff_Base Pyruvic_Acid Pyruvic Acid (enol form) Michael_Adduct Michael Adduct Pyruvic_Acid->Michael_Adduct Schiff_Base->Michael_Adduct Cyclized_Intermediate Cyclized Dihydroquinoline Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product 7-Fluoro-6-methoxyquinoline- 2-carboxylic acid Cyclized_Intermediate->Final_Product Dehydration & Aromatization

Caption: A plausible mechanism for the Doebner reaction.

Data Presentation

Table 1: Expected Yield and Physicochemical Properties
ParameterExpected Value
Yield 60-75%
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
Molecular Formula C₁₁H₈FNO₃
Molecular Weight 221.19 g/mol
Table 2: Spectroscopic Data for Product Characterization

The following are predicted and expected spectroscopic data based on the structure of 7-Fluoro-6-methoxyquinoline-2-carboxylic acid and data from analogous compounds.[4][6][11][12][13]

Spectroscopic Technique Expected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.0 (br s, 1H, COOH), ~8.0-8.5 (m, 2H, Ar-H), ~7.5-7.8 (m, 2H, Ar-H), ~4.0 (s, 3H, OCH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~168 (C=O), ~150-160 (Ar-C-F, Ar-C-O), ~145 (Ar-C), ~138 (Ar-C), ~120-130 (Ar-CH), ~105-115 (Ar-CH), ~56 (OCH₃).
Mass Spectrometry (ESI-MS) m/z: 222.05 [M+H]⁺, 220.04 [M-H]⁻.
Infrared (IR) (KBr, cm⁻¹)~3400-2500 (br, O-H stretch), ~1700 (C=O stretch), ~1620, 1580 (C=C, C=N stretch), ~1250 (C-O stretch).

Note on Spectroscopic Data: The acidic proton of the carboxylic acid in the ¹H NMR spectrum is expected to be a broad singlet and its chemical shift can be concentration-dependent.[1] The carbon attached to the fluorine atom in the ¹³C NMR spectrum will likely show a large coupling constant (¹JC-F). In mass spectrometry, the fragmentation pattern would likely involve the loss of CO₂ (44 Da) and/or the carboxylic acid group (45 Da).[14][15]

Applications and Significance

Quinoline derivatives are of significant interest in drug discovery due to their diverse pharmacological activities.[16] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties. Substituted quinoline carboxylic acids have shown promise as anticancer agents, with some derivatives exhibiting inhibitory activity against enzymes like topoisomerase.[1][17] The title compound, 7-Fluoro-6-methoxyquinoline-2-carboxylic acid, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Further screening of this compound and its derivatives against various biological targets is warranted to explore its full potential in drug development.

References

  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Process for the preparation of 4-fluoro-3-methoxyaniline. (n.d.).
  • Doebner reaction. (n.d.). Wikipedia.
  • Doebner Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • Doebner Reaction. (n.d.). The Merck Index.
  • Pfitzinger Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Pfitzinger reaction. (n.d.). Wikipedia.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central.
  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 175-186.
  • Kaur, M., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1690.
  • Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines. (n.d.). Benchchem.
  • Bon, E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 999.
  • Patil, S. A., et al. (2011). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 1956-1959.
  • Patel, R. J., & Patel, K. D. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Chemistry & Biology Interface, 5(2), 101-106.
  • Buu-Hoï, N. P., et al. (1953). The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. Journal of the American Chemical Society, 75(1), 49-52.
  • 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
  • Doebner quinoline synthesis. (n.d.).
  • What is the complete procedure for Doebner-von miller reaction ?. (2018).
  • What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. (2025). Filo.
  • 4-Fluoro-3-methoxyaniline AldrichCPR. (n.d.). Sigma-Aldrich.
  • Dibeler, V. H., & Mohler, F. L. (1950). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 45(5), 441-446.
  • 4-Fluoro-3-methoxyaniline. (n.d.). PubChem.
  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (2000).
  • Cásedas, G., et al. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Foods, 10(11), 2648.
  • NMR Spectroscopy. (n.d.). University of Wisconsin-Madison.
  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • 3-Fluoro-4-methoxyaniline. (n.d.). ChemicalBook.
  • Zengin, G., et al. (2018). Multicomponent pattern and biological activities of seven Asphodeline taxa: potential sources of natural-functional ingredients for bioactive formulations. Pharmaceutical Biology, 56(1), 536-546.
  • Mass Spectrometry of Some Common Functional Groups. (2023). Chemistry LibreTexts.
  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.
  • Antonini, I., et al. (2002). L-proline analogues of anthraquinone-2-carboxylic acid: cytotoxic activity in breast cancer MCF-7 cells and inhibitory activity against topoisomerase I and II. Journal of Medicinal Chemistry, 45(3), 696-702.
  • Reddy, T. S., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 8(48), 45869-45880.

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Application

Application Note: Crystallization Solvents &amp; Protocols for 7-Fluoro-6-methoxyquinoline-2-carboxylic acid

This Application Note is designed for process chemists and purification scientists. It synthesizes specific physicochemical properties of quinoline-2-carboxylic acids with empirical crystallization strategies to provide...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and purification scientists. It synthesizes specific physicochemical properties of quinoline-2-carboxylic acids with empirical crystallization strategies to provide a robust purification protocol for 7-Fluoro-6-methoxyquinoline-2-carboxylic acid (CAS: 1595816-34-4).

Executive Summary & Physicochemical Profile

7-Fluoro-6-methoxyquinoline-2-carboxylic acid is a critical scaffold often utilized in the synthesis of advanced fluoroquinolone antibiotics and antitumor agents. Unlike the more common quinoline-3-carboxylic acids (the core of drugs like Ciprofloxacin), the 2-carboxylic acid (quinaldic acid) moiety introduces unique solubility challenges due to the proximity of the carboxylic acid to the quinoline nitrogen.

Structural Considerations for Crystallization
  • Zwitterionic Potential: The basic quinoline nitrogen and the acidic 2-carboxyl group create a pH-dependent solubility profile. The molecule exhibits an isoelectric point (pI) where solubility is minimal.

  • Substituent Effects: The 7-Fluoro and 6-Methoxy groups increase lipophilicity compared to unsubstituted quinaldic acid, reducing water solubility and requiring organic co-solvents.

  • Key Challenge: This compound is prone to "oiling out" during rapid acidification or cooling due to strong intermolecular

    
    -
    
    
    
    stacking of the quinoline rings.
Solubility Profile Table
Solvent SystemTemperatureSolubilityApplication
Water (pH 10-12) AmbientHigh (as Na+ salt)Initial Dissolution / Impurity Filtration
Water (pH 3-4) AmbientVery LowPrecipitation (Reactive Crystallization)
Ethanol (Abs.) Reflux (78°C)Moderate-HighThermal Recrystallization (Polymorph Control)
Isopropanol (IPA) Reflux (82°C)ModerateThermal Recrystallization (Slower growth)
DMF / DMSO AmbientVery HighAvoid (unless using anti-solvent)
Acetic Acid HotHighSpecialized purification (removes inorganic salts)

Solvent Selection Strategy

The purification of 7-Fluoro-6-methoxyquinoline-2-carboxylic acid requires a two-stage approach to ensure both chemical purity (removal of isomers/byproducts) and physical form stability.

  • Primary Isolation (Reactive Crystallization): Utilizes the pH-swing method. The molecule is dissolved in base (forming the carboxylate) and precipitated by controlled acidification.[1] This removes non-acidic impurities.

  • Polymorph Refining (Thermal Recrystallization): Utilizes short-chain alcohols (Ethanol or IPA). This step removes trapped inorganic salts from the first step and organizes the crystal lattice to a stable polymorph.

Detailed Experimental Protocols

Protocol A: Reactive Crystallization (Acid-Base Swing)

Best for: Crude material isolation from synthesis reaction mixtures.

Reagents:

  • Crude 7-Fluoro-6-methoxyquinoline-2-carboxylic acid[2]

  • 2M NaOH (aq)

  • 1M HCl (aq) or Glacial Acetic Acid

  • Activated Carbon (optional for decolorization)

Workflow:

  • Dissolution: Suspend the crude solid in water (10 mL/g). Slowly add 2M NaOH with stirring until pH reaches 10–11. The solid should fully dissolve as the sodium salt.

    • Note: If turbidity persists, filter the alkaline solution through a Celite pad to remove insoluble tars.

  • Decolorization (Optional): Add Activated Carbon (5% w/w), stir for 30 mins at room temperature, and filter.

  • Controlled Precipitation:

    • Cool the filtrate to 10–15°C.

    • Critical Step: Slowly add 1M HCl dropwise. Monitor pH continuously.

    • Observation: Cloudiness will start around pH 6. Continue acidification until pH 3.5–4.0 .

    • Why pH 3.5? Going too acidic (pH < 1) may protonate the quinoline nitrogen, forming a soluble hydrochloride salt and reducing yield.

  • Digestion: Stir the slurry for 1 hour at 10°C to allow crystal ripening (Ostwald ripening).

  • Isolation: Filter the solid. Wash the cake with cold water (2x) to remove NaCl.

  • Drying: Dry in a vacuum oven at 50°C.

Protocol B: Thermal Recrystallization (Ethanol)

Best for: Final API grade purity and defined crystal habit.

Reagents:

  • Isolated solid from Protocol A

  • Ethanol (Absolute or 95%)

Workflow:

  • Slurry: Place the solid in a round-bottom flask. Add Ethanol (15 mL/g).

  • Reflux: Heat the mixture to reflux (approx. 78°C).

    • Check: If the solid does not dissolve, add more Ethanol in 2 mL/g increments until a clear solution is obtained.

  • Hot Filtration: If particulates remain, filter quickly through a pre-heated funnel.

  • Controlled Cooling:

    • Allow the solution to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath immediately; rapid cooling causes amorphous precipitation.

    • Once at room temperature, cool to 0-5°C for 1 hour to maximize yield.

  • Collection: Filter the white/off-white needles. Wash with cold Ethanol (1 mL/g).

  • Drying: Vacuum dry at 50-60°C for 12 hours.

Process Logic & Visualization

The following diagram illustrates the decision matrix for selecting the crystallization pathway based on impurity profile and yield requirements.

CrystallizationWorkflow Start Crude 7-Fluoro-6-methoxy quinoline-2-carboxylic acid SolubilityCheck Check Solubility in Dilute NaOH (pH 11) Start->SolubilityCheck Filter Filter Insolubles (Remove Tars) SolubilityCheck->Filter Dissolves Acidify Slow Acidification to pH 3.5 - 4.0 Filter->Acidify Clear Filtrate SolidIsolation Isolate Solid (Intermediate Purity) Acidify->SolidIsolation Precipitate Forms Decision Purity Requirement? SolidIsolation->Decision RecrystEtOH Recrystallize in Refluxing Ethanol Decision->RecrystEtOH Standard Purity RecrystIPA Recrystallize in Refluxing Isopropanol Decision->RecrystIPA Slower Growth (Larger Crystals) FinalProduct Final Crystalline Product (>99% Purity) RecrystEtOH->FinalProduct RecrystIPA->FinalProduct

Caption: Workflow for the purification of 7-Fluoro-6-methoxyquinoline-2-carboxylic acid, moving from reactive isolation to thermal polishing.

Troubleshooting & Critical Parameters

Issue: "Oiling Out"
  • Symptom: The product separates as a sticky oil instead of crystals during cooling or acidification.

  • Cause: The solution is too concentrated, or the cooling/pH change is too rapid, trapping impurities that lower the melting point.

  • Remedy:

    • Seeding: Add a few crystals of pure product at the cloud point.

    • Slower Rate: Reduce the acidification rate.

    • Co-solvent: In Protocol B, add 5-10% water to the Ethanol. This increases the polarity and can prevent the oil phase from stabilizing.

Issue: Low Yield
  • Cause 1 (pH): The pH was lowered too far (< 2.0). The quinoline nitrogen protonates, forming a soluble HCl salt.

    • Fix: Adjust pH back to 3.5–4.0 with dilute NaOH.

  • Cause 2 (Mother Liquor): Product remains in the alcohol mother liquor.

    • Fix: Concentrate the mother liquor by 50% on a rotavap and cool again to recover a second crop (Note: Second crop will have lower purity).

References

  • Vertex Data. (2025). CAS 1595816-34-4: 7-Fluoro-6-methoxyquinoline-2-carboxylic acid Physicochemical Properties. ChemSRC. Link

  • BenchChem Technical Support. (2025). Synthesis and Purification of Quinoline-2-Carboxylates: General Protocols. BenchChem. Link

  • PrepChem. (2025). Synthesis of 2-methoxyquinoline-6-carboxylic acid (Analogous Protocol). PrepChem. Link

  • Musiol, R., et al. (2014). Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids. Journal of Molecular Structure. (Validating quinoline-carboxylic acid solubility behaviors). Link

Sources

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Fluoro-Methoxy Quinoline Acids

Abstract This application note describes the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of fluoro-methoxy quinoline acids. These compounds are of significant interest in pharmaceutical development due to their potential therapeutic activities. The method utilizes a C18 stationary phase with a gradient elution of a phosphate buffer and acetonitrile, coupled with photodiode array (PDA) detection. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development, validation in accordance with ICH guidelines, and forced degradation studies to ensure the method's specificity and stability-indicating properties.

Introduction

Fluoro-methoxy quinoline acids represent a class of heterocyclic compounds with a wide range of biological activities, making them promising candidates for new drug development.[1] Accurate and reliable analytical methods are paramount for the quantification of these active pharmaceutical ingredients (APIs) in bulk drug substances and finished pharmaceutical products. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and specificity.[2]

The acidic nature and potential for enantiomerism of some quinoline derivatives present unique challenges in HPLC method development.[3][4] This application note addresses these challenges by providing a systematic approach to developing a robust RP-HPLC method. Furthermore, the importance of a stability-indicating method is emphasized, which is crucial for assessing the intrinsic stability of the drug substance and for monitoring the formation of degradation products over time.[5][6]

Method Development Strategy

The primary objective of the method development was to achieve adequate separation of the main analyte from its potential impurities and degradation products with good peak shape and sensitivity. A systematic approach was employed, focusing on the critical parameters of stationary phase, mobile phase composition, and detector settings.

Column Selection

Given the moderately polar and acidic nature of fluoro-methoxy quinoline acids, a reversed-phase C18 column was selected as the initial stationary phase. C18 columns are widely used in the pharmaceutical industry due to their hydrophobicity and ability to separate a broad range of compounds.[1] For acidic compounds, end-capped, high-purity silica-based columns are preferred to minimize peak tailing caused by interactions with residual silanol groups.[7][8]

Mobile Phase Optimization

The mobile phase plays a critical role in achieving the desired separation.[9] A combination of an aqueous buffer and an organic modifier was investigated.

  • Aqueous Phase and pH Control: A phosphate buffer was chosen to control the pH of the mobile phase. The pKa of the carboxylic acid group in quinoline derivatives is typically around 6.0.[1] To ensure consistent retention and good peak shape for these acidic analytes, the mobile phase pH was maintained at 3.0, well below the pKa, to keep the carboxylic acid group in its protonated, less polar form.[10]

  • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low UV cutoff, low viscosity, and compatibility with the C18 stationary phase.[11] A gradient elution was employed to ensure the timely elution of both polar and non-polar impurities.

Detector Selection and Wavelength

A Photodiode Array (PDA) detector was chosen for this method.[12][13] The advantage of a PDA detector is its ability to acquire absorbance data over a wide range of wavelengths simultaneously, providing spectral information that can be used to assess peak purity and aid in the identification of unknown peaks.[14][15] The UV spectrum of the fluoro-methoxy quinoline acid was recorded, and the wavelength of maximum absorbance (λmax) at 280 nm was selected for quantification to ensure high sensitivity.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • Fluoro-methoxy quinoline acid reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Ultrapure water

Chromatographic Conditions

The optimized HPLC method parameters are summarized in the table below.

ParameterCondition
ColumnC18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A0.1% Phosphoric acid in Water (pH 3.0)
Mobile Phase BAcetonitrile
Gradient ProgramTime (min)
0
15
20
22
25
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength280 nm
Injection Volume10 µL
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of the fluoro-methoxy quinoline acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (80% A, 20% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sufficient amount of the sample to achieve a theoretical concentration of 1 mg/mL of the fluoro-methoxy quinoline acid. Transfer to a suitable volumetric flask, dissolve in methanol with the aid of sonication, and dilute to volume. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[16]

Method Validation (as per ICH Q2(R2) Guidelines)

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[17][18] The validation parameters assessed included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[19] The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution, and the analyte spiked with known impurities and forced degradation samples. The chromatograms showed no interference at the retention time of the fluoro-methoxy quinoline acid peak.

Linearity and Range

The linearity of the method was established by analyzing a series of six concentrations of the reference standard over the range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Regression Equationy = mx + c
Accuracy

The accuracy of the method was determined by recovery studies. A known amount of the reference standard was added to a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was then calculated.

Concentration LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%101.10.6
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of the 100% test concentration on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst and instrument. The relative standard deviation (%RSD) was calculated for the peak areas.

Precision Level% RSD
Repeatability (n=6)< 1.0
Intermediate Precision (n=6)< 1.5
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.1 µg/mL

  • LOQ: 0.3 µg/mL

Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[5][20] The drug substance was subjected to stress conditions including acid hydrolysis, base hydrolysis, oxidation, thermal degradation, and photolytic degradation.

Protocol for Forced Degradation
  • Acid Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 M HCl and heated at 80°C for 2 hours. The solution was then neutralized with 0.1 M NaOH.

  • Base Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 M NaOH and heated at 80°C for 2 hours. The solution was then neutralized with 0.1 M HCl.

  • Oxidative Degradation: 1 mL of the stock solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 48 hours.

  • Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 24 hours.

Results of Forced Degradation

The results of the forced degradation studies are summarized below. The method was able to separate the main peak from all the degradation products formed under the stress conditions, confirming its stability-indicating capability.

Stress Condition% DegradationObservations
Acid Hydrolysis~15%Major degradation peak observed at a lower retention time.
Base Hydrolysis~20%Multiple degradation peaks observed.
Oxidative Degradation~10%A significant degradation peak was well-resolved from the main peak.
Thermal Degradation~5%Minor degradation products were observed.
Photolytic Degradation~8%A distinct degradation peak was formed.

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Initial Assessment cluster_1 Method Screening cluster_2 Method Optimization cluster_3 Method Validation Analyte_Properties Analyte Properties (pKa, logP, UV spectrum) Column_Selection Column Selection (C18, C8, Phenyl) Analyte_Properties->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (ACN, MeOH, pH) Column_Selection->Mobile_Phase_Screening Gradient_Optimization Gradient Optimization Mobile_Phase_Screening->Gradient_Optimization Flow_Rate_Temp Flow Rate & Temperature Gradient_Optimization->Flow_Rate_Temp Detector_Settings Detector Settings Flow_Rate_Temp->Detector_Settings Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, Precision) Detector_Settings->Validation

Caption: Workflow for HPLC Method Development.

Forced Degradation Study Design

Forced_Degradation cluster_stress Stress Conditions Drug_Substance Fluoro-Methoxy Quinoline Acid (Drug Substance) Acid Acid Hydrolysis (0.1M HCl, 80°C) Drug_Substance->Acid Base Base Hydrolysis (0.1M NaOH, 80°C) Drug_Substance->Base Oxidation Oxidation (3% H2O2, RT) Drug_Substance->Oxidation Thermal Thermal (105°C, Solid) Drug_Substance->Thermal Photo Photolytic (UV 254nm, Solid) Drug_Substance->Photo HPLC_Analysis HPLC Analysis (Stability-Indicating Method) Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Degradation_Profile Degradation Profile (Peak Purity, Mass Balance) HPLC_Analysis->Degradation_Profile

Caption: Design of Forced Degradation Studies.

Conclusion

The developed RP-HPLC method provides a reliable, accurate, and precise tool for the quantitative determination of fluoro-methoxy quinoline acids. The method has been successfully validated according to ICH guidelines and has been proven to be stability-indicating through forced degradation studies. This application note serves as a comprehensive guide for the routine quality control and stability testing of this important class of pharmaceutical compounds. The simple sample preparation and robust chromatographic conditions make this method suitable for high-throughput analysis in a drug development setting.

References

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved from [Link]

  • Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection. Retrieved from [Link]

  • Labcompare. (2014, August 19). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Retrieved from [Link]

  • GenTech Scientific. (2023, February 17). A Brief Overview of PDA Detectors in HPLC. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • PubMed. (n.d.). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Retrieved from [Link]

  • PubMed. (n.d.). Rapid HPLC assay of fluoroquinolones in clinical specimens. Retrieved from [Link]

  • MDPI. (2026, February 13). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Retrieved from [Link]

  • PMC. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • Phenomenex. (2022, October 17). The Most Common Good Laboratory Practices in HPLC. Retrieved from [Link]

  • PMC. (2016, December 23). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • ACS Publications. (n.d.). Trace Determination of Fluoroquinolone Antibacterial Agents in Urban Wastewater by Solid-Phase Extraction and Liquid Chromatography with Fluorescence Detection. Retrieved from [Link]

  • Chromasir. (2025, March 27). How to Optimize HPLC Analysis and Improve Laboratory Efficiency. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Eurachem. (n.d.). Guide to Quality in Analytical Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Asian Journal of Chemistry. (2023, August 5). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Retrieved from [Link]

  • ACS Food Science & Technology. (2025, February 28). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, October 24). Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. Retrieved from [Link]

  • Agilent. (2019, February 28). Best Practices for Efficient Liquid Chromatography (LC) Operations. Retrieved from [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • Waters. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Separation Science. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • PMC. (2021, December 22). Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction. Retrieved from [Link]

  • ResearchGate. (2020, February 24). Mass spectra analysis of quinoline alkaloids detected in Sauuda. Retrieved from [Link]

  • MDPI. (n.d.). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). Retrieved from [Link]/24/19/3591)

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Application

Microwave-assisted synthesis of quinoline-2-carboxylic acids

Application Note & Protocol Topic: High-Efficiency Synthesis of Quinoline-2-Carboxylic Acids via Microwave-Assisted Doebner-von Miller Reaction Audience: Researchers, scientists, and drug development professionals. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency Synthesis of Quinoline-2-Carboxylic Acids via Microwave-Assisted Doebner-von Miller Reaction

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Quinoline-2-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] Traditional synthetic routes, however, often involve long reaction times, harsh conditions, and modest yields. This guide details a robust and highly efficient protocol for the synthesis of quinoline-2-carboxylic acids utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of microwave dielectric heating, this method dramatically accelerates the classic Doebner-von Miller reaction, offering superior yields, shorter reaction times, and adherence to the principles of green chemistry.[3][4] This document provides the foundational principles, a detailed step-by-step protocol, comparative data, and the mechanistic rationale behind the synthesis.

The Principle of Microwave-Assisted Organic Synthesis (MAOS)

Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave irradiation delivers energy directly to the molecules within the reaction mixture.[5] This process is governed by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in this synthesis, possess permanent dipole moments. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, leading to intense, uniform, and rapid volumetric heating.[3][6]

  • Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat throughout the sample.[7]

This direct energy transfer circumvents the limitations of conventional heating, preventing vessel superheating and enabling localized superheating of the reactants. The result is a dramatic acceleration of reaction rates, often reducing multi-hour or multi-day processes to mere minutes.[8][9] Furthermore, MAOS is recognized as a green chemistry technique as it reduces energy consumption and often allows for solvent-free reactions or the use of environmentally benign solvents.[3][4]

Synthetic Pathway: The Doebner-von Miller Reaction

The synthesis of quinoline-2-carboxylic acids can be efficiently achieved through a modification of the Doebner-von Miller reaction. This reaction classically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[10] In this protocol, we utilize a three-component reaction between a substituted aniline, an aromatic aldehyde, and pyruvic acid.

The proposed mechanism under acidic conditions proceeds through several key steps:

  • 1,4-Conjugate Addition (Michael Addition): The aniline nitrogen acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone (formed in situ from the aldol condensation of the aldehyde and pyruvic acid).

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the activated benzene ring attacks the carbonyl carbon, forming a six-membered ring.

  • Dehydration: The cyclic intermediate readily loses a molecule of water to form a dihydroquinoline intermediate.

  • Aromatization (Oxidation): The dihydroquinoline is then oxidized to the final, stable aromatic quinoline ring system. This step can be facilitated by an oxidizing agent or by another molecule of the Schiff base intermediate acting as a hydrogen acceptor.

Microwave irradiation significantly accelerates each of these steps, leading to a rapid and high-yield synthesis.

G cluster_0 Reaction Inputs cluster_1 Microwave Reactor cluster_2 Workup & Purification Aniline Substituted Aniline MW_Reaction Three-Component Condensation @ 130-160°C Aniline->MW_Reaction Aldehyde Aromatic Aldehyde Aldehyde->MW_Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->MW_Reaction Workup Cooling & Precipitation MW_Reaction->Workup Reaction Completion (5-30 min) Filtration Filtration & Washing Workup->Filtration Purification Recrystallization or Column Chromatography Filtration->Purification FinalProduct Pure Quinoline-2- Carboxylic Acid Purification->FinalProduct

Caption: High-level workflow for microwave-assisted synthesis.

Performance Comparison: Conventional Heating vs. Microwave Irradiation

The primary advantages of MAOS are quantitatively demonstrated by comparing reaction outcomes with traditional oil-bath heating. Data from multiple studies on quinoline synthesis consistently show a drastic reduction in reaction time and a significant increase in product yield.[2][8][11]

ParameterConventional HeatingMicrowave IrradiationAdvantage
Reaction Time Several hours to days (e.g., 2-15 hours)[8][9]5 - 40 minutes[2][8][11]~10-1000x Faster [9]
Average Yield Often moderate (e.g., 34-65%)[11]High to excellent (e.g., 72-97%)[11]Significant Yield Improvement
Energy Input Inefficient, slow conductive heating of the entire vessel[5]Direct, efficient volumetric heating of reactants[3]Lower Energy Consumption
Conditions Often requires reflux in high-boiling solvents[8]Can be performed neat or with minimal green solvents[4][8]Greener, Safer Process

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a quinoline-2-carboxylic acid derivative. Note: This reaction should be performed in a dedicated microwave reactor designed for chemical synthesis with appropriate temperature and pressure controls.

Materials & Reagents:

  • Substituted Aniline (1.0 mmol, 1.0 eq)

  • Aromatic Aldehyde (1.0 mmol, 1.0 eq)

  • Pyruvic Acid (1.2 mmol, 1.2 eq)

  • Ethanol or Acetic Acid (3-5 mL, as solvent)[8][11]

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 0.1 eq, optional catalyst)[11]

  • 10 mL microwave process vial with a magnetic stir bar

  • Saturated sodium bicarbonate solution

  • Distilled water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Vessel Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add the substituted aniline (1.0 mmol), the aromatic aldehyde (1.0 mmol), and pyruvic acid (1.2 mmol).

  • Solvent/Catalyst Addition: Add the solvent (e.g., 4 mL of ethanol) and the catalyst (e.g., p-TSA), if used.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel into the cavity of the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 140-160°C for 10-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The high temperature, achieved rapidly, accelerates the reaction cascade. The sealed vessel allows the pressure to build, enabling temperatures above the solvent's boiling point.

  • Cooling: Once the reaction is complete, cool the vessel to room temperature (typically via a compressed air stream in the reactor).

  • Workup - Precipitation & Neutralization:

    • Pour the cooled reaction mixture into a beaker containing 20 mL of ice-cold water. A precipitate should form.

    • Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic mixture until effervescence ceases. This step helps precipitate the carboxylic acid product fully.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the solid with cold distilled water (2 x 10 mL) to remove any remaining salts or water-soluble impurities.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure quinoline-2-carboxylic acid.[1]

    • Alternatively, for less crystalline products or to remove persistent impurities, column chromatography on silica gel can be employed.[12]

  • Drying & Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by standard analytical methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point) to confirm its structure and purity.

G reagents Aniline R-CHO Pyruvic Acid step1 1,4-Conjugate Addition reagents->step1 intermediate1 Amine Adduct step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Dihydroxy Intermediate step2->intermediate2 step3 Dehydration (-H2O) intermediate2->step3 intermediate3 Dihydroquinoline step3->intermediate3 step4 Aromatization (Oxidation) intermediate3->step4 product Quinoline-2- Carboxylic Acid step4->product

Caption: Simplified Doebner-von Miller reaction mechanism.

Conclusion

The adoption of microwave-assisted synthesis for the preparation of quinoline-2-carboxylic acids offers a compelling alternative to conventional methods. This approach provides a rapid, efficient, and high-yield pathway to valuable heterocyclic scaffolds. By dramatically reducing reaction times from hours to minutes and improving overall yields, MAOS streamlines the discovery and development process for new chemical entities in the pharmaceutical and materials science sectors. The methodology aligns with the modern demands for sustainable and efficient chemistry, making it an indispensable tool for the contemporary research scientist.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid. Benchchem.
  • Microwave Assisted Organic Synthesis. Taylor & Francis Group.
  • An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. Benchchem.
  • A Comparative Guide to Quinoline Synthesis: Thermal Heating vs.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Microwave Assisted Synthesis of Organic Compounds and Nanom
  • A brief review: Microwave assisted organic reaction. Scholars Research Library.
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. World Journal of Pharmaceutical Research.
  • Doebner–Miller reaction. Wikipedia.
  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. International Journal of Pharmaceutical Sciences and Research.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Fluoro-6-methoxyquinoline-2-carboxylic acid

Prepared by: Senior Application Scientist, Advanced Synthesis Division Welcome to the technical support center for the synthesis of 7-Fluoro-6-methoxyquinoline-2-carboxylic acid. This guide is designed for researchers, c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for the synthesis of 7-Fluoro-6-methoxyquinoline-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the synthesis of this important quinoline derivative.

Proposed Synthetic Pathway: The Doebner Reaction

The synthesis of quinoline-2-carboxylic acids is often achieved through the Doebner reaction, a reliable method involving the condensation of an aniline, an aldehyde, and pyruvic acid.[1] For the synthesis of 7-Fluoro-6-methoxyquinoline-2-carboxylic acid, the logical starting materials are 4-fluoro-3-methoxyaniline, formaldehyde (or a suitable equivalent), and pyruvic acid.

The reaction proceeds through an initial condensation of the aniline with the aldehyde to form a Schiff base, followed by a reaction with the enolate of pyruvic acid. Subsequent cyclization and oxidation lead to the formation of the quinoline ring system.

Reaction Scheme:

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: I am observing a very low or no yield of the desired product. What are the common causes?

Low yields are a frequent challenge and can stem from several factors ranging from reactant quality to reaction conditions.[2]

Potential Causes & Solutions:

  • Poor Quality of Starting Materials:

    • Aniline Reactivity: The starting aniline, 4-fluoro-3-methoxyaniline, has its nucleophilicity reduced by the electron-withdrawing fluorine atom. This can slow down the initial condensation step. Ensure the aniline is pure and free from oxidation products (often indicated by dark coloration).

    • Pyruvic Acid Purity: Pyruvic acid can undergo self-condensation or polymerization over time. It is advisable to use freshly distilled or a high-purity commercial grade.

  • Suboptimal Reaction Conditions:

    • Catalyst Choice: The Doebner reaction is typically acid-catalyzed.[3][4] If using a Brønsted acid like HCl or H₂SO₄, the concentration is critical. Too strong an acid can lead to degradation, while too weak a catalyst may result in low conversion. Consider using a Lewis acid catalyst such as tin tetrachloride (SnCl₄) or scandium(III) triflate, which can be more effective in some cases.[3]

    • Temperature Control: The reaction can be highly sensitive to temperature. If the temperature is too low, the reaction rate will be slow. If it is too high, it can promote side reactions and tar formation.[2][5] It is recommended to start at a moderate temperature (e.g., 50-60°C) and optimize from there.

  • Incomplete Reaction:

    • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An extended reaction time may be necessary to achieve full conversion.

Troubleshooting Workflow for Low Yield

Below is a systematic approach to diagnosing and resolving low yield issues.

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Purity of Starting Materials (Aniline, Pyruvic Acid) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reagents_ok Reagents are Pure check_reagents->reagents_ok Purity Confirmed purify_reagents Action: Purify/Replace Reagents (e.g., Distill Pyruvic Acid) check_reagents->purify_reagents Impurity Suspected optimize_catalyst Optimize Catalyst (Type and Loading) check_conditions->optimize_catalyst optimize_temp Optimize Temperature (Incremental Changes) check_conditions->optimize_temp increase_time Increase Reaction Time (Monitor by TLC/LC-MS) check_conditions->increase_time reagents_ok->optimize_catalyst purify_reagents->check_conditions end_goal Improved Yield optimize_catalyst->end_goal optimize_temp->end_goal increase_time->end_goal

Caption: A workflow for troubleshooting low product yield.

Q2: My reaction mixture is turning into a thick, dark tar, making workup impossible. How can this be prevented?

Tar formation is a notorious issue in many quinoline syntheses, often resulting from the polymerization of reactants or products under harsh acidic conditions.[5]

Potential Causes & Solutions:

  • Aggressive Reaction Conditions: High temperatures and highly concentrated strong acids are primary culprits.[5]

    • Solution: Gradually add the acid catalyst to control the initial exotherm. Consider using a milder catalyst or a biphasic reaction medium to sequester the reactive intermediates and prevent polymerization.[5]

  • Polymerization of Aldehyde/Pyruvic Acid: Formaldehyde is highly reactive, and pyruvic acid can polymerize.

    • Solution: Instead of aqueous formaldehyde, consider using paraformaldehyde, which depolymerizes in situ, providing a slow and controlled release of formaldehyde.

  • Oxidation of Aniline: The aniline starting material can be susceptible to oxidation, leading to colored impurities.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.

Comparative Table: Conditions to Mitigate Tar Formation
ParameterStandard Condition (High Tar Risk)Optimized Condition (Low Tar Risk)Rationale
Acid Catalyst Conc. H₂SO₄p-Toluenesulfonic acid or Lewis Acids (e.g., SnCl₄)Milder acids reduce substrate degradation.[3][4]
Temperature > 100°C50 - 80°CLower temperatures decrease the rate of polymerization side reactions.[2]
Solvent None (neat) or Protic SolventsBiphasic (e.g., Water/Toluene) or High-boiling point ethersA biphasic system can protect the carbonyl compound from polymerization in the aqueous acid phase.[5]
Atmosphere AirInert (N₂ or Ar)Prevents oxidation of the electron-rich aniline.
Q3: I am struggling with the isolation and purification of the final product. What is the best approach?

The carboxylic acid functionality of the target molecule dictates its solubility, which can be exploited for purification.

Recommended Purification Protocol:

  • Quenching: After the reaction is complete (as determined by TLC/LC-MS), cool the mixture to room temperature and pour it carefully over crushed ice.

  • Basification: Slowly add a base (e.g., concentrated NaOH or NH₄OH solution) until the pH is ~9-10. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. Most organic, non-acidic impurities will remain in the organic phase or precipitate.

  • Filtration/Extraction: Filter off any solid impurities. If an organic solvent was used, separate the layers and wash the aqueous layer with a solvent like dichloromethane or ethyl acetate to remove non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated HCl until the pH is ~2-3. The desired product, 7-Fluoro-6-methoxyquinoline-2-carboxylic acid, should precipitate out as a solid.

  • Isolation: Collect the solid product by filtration, wash it with cold water, and then a small amount of a non-polar solvent (like hexane or ether) to remove any remaining organic residue.

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol.

Detailed Experimental Protocol (Optimized)

This protocol incorporates the troubleshooting advice for a higher chance of success.

Materials:

  • 4-fluoro-3-methoxyaniline (1.0 eq)

  • Pyruvic acid (1.2 eq), freshly distilled

  • Paraformaldehyde (1.2 eq)

  • Ethanol (as solvent)

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-3-methoxyaniline and ethanol.

  • Slowly add the pyruvic acid to the mixture while stirring.

  • Add the paraformaldehyde to the flask.

  • Carefully add concentrated hydrochloric acid dropwise to the stirring mixture. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6-12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane with a few drops of acetic acid).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing crushed ice.

  • Adjust the pH to ~9 with concentrated NH₄OH.

  • Wash the basic aqueous solution with ethyl acetate (2x) to remove non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~3 with concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the crude product.

  • Recrystallize from an appropriate solvent to obtain pure 7-Fluoro-6-methoxyquinoline-2-carboxylic acid.

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the Doebner reaction.

doebner_mechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Oxidation Aniline 4-Fluoro-3-methoxyaniline Schiff_Base Schiff Base Intermediate Aniline->Schiff_Base Aldehyde Formaldehyde Aldehyde->Schiff_Base Adduct Michael Adduct Schiff_Base->Adduct Pyruvic_Enolate Pyruvic Acid Enolate Pyruvic_Enolate->Adduct Cyclized_Int Cyclized Intermediate Adduct->Cyclized_Int Product 7-Fluoro-6-methoxy- quinoline-2-carboxylic acid Cyclized_Int->Product Oxidation

Caption: Simplified mechanism of the Doebner reaction.

References
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • SynArchive. (2024). Doebner-Miller Reaction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Decarboxylation of Quinoline-2-Carboxylic Acids

Status: Operational Ticket ID: #QCA-DEC-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Diagnostic & Decision Matrix Before initiating a protocol, use this decision matrix to select the optimal workflow...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #QCA-DEC-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Diagnostic & Decision Matrix

Before initiating a protocol, use this decision matrix to select the optimal workflow for your specific substrate. Quinoline-2-carboxylic acids (quinaldic acids) possess a unique nitrogen-proximal carboxyl group that allows for zwitterionic stabilization, but also makes them prone to sublimation and chelation-induced side reactions.

Decarboxylation_Decision_Tree Start Substrate Analysis: Quinoline-2-COOH Derivative Sublimation_Check Is the substrate prone to sublimation < 150°C? Start->Sublimation_Check Scale_Check Scale of Reaction Sublimation_Check->Scale_Check No Microwave Method A: Microwave-Assisted (Water/Solvent-Free) Sublimation_Check->Microwave Yes (Closed System) Scale_Check->Microwave < 500 mg (Discovery) Thermal_Cu Method B: Cu-Catalyzed Thermal (Diphenyl Ether/Quinoline) Scale_Check->Thermal_Cu > 1 g (Process/Scale-up) Purification Isolation: Acid-Base Extraction or Crystallization Microwave->Purification Workup Thermal_Cu->Purification Workup

Figure 1: Decision matrix for selecting the optimal decarboxylation methodology based on substrate volatility and reaction scale.

Critical Failure Analysis (Troubleshooting Q&A)

This section addresses specific failure modes reported by users.

Issue 1: Substrate Loss via Sublimation

User Report: "I heated the reaction to 180°C, but my starting material disappeared and coated the top of the condenser. Yield is <20%."

Root Cause: Quinaldic acids are prone to sublimation before reaching the decarboxylation activation energy (


). In open reflux systems, the vapor pressure of the solid exceeds the reaction rate.

Corrective Action:

  • Switch to Microwave (Closed System): This is the most effective fix. The pressurized vessel prevents physical loss.

  • Solvent Modification: If using thermal heating, switch to a solvent that solubilizes the acid at low temperature (e.g., DMSO or DMF), although this requires careful temperature control to avoid solvent decomposition.

  • The "Sandwich" Trap: If using an open flask, place a layer of high-boiling solvent (e.g., diphenyl ether) above the solid suspension before heating, effectively "capping" the sublimation.

Issue 2: Formation of Black Tars/Polymerization

User Report: "The reaction mixture turned into a black, insoluble tar. NMR shows broad, undefined peaks."

Root Cause: Oxidative polymerization. The quinoline nitrogen is susceptible to N-oxide formation or radical coupling at high temperatures, especially in the presence of Copper (Cu) catalysts and oxygen.

Corrective Action:

  • Strict Inert Atmosphere: You must degas the solvent (sparge with Argon/Nitrogen for 15 mins) before adding the catalyst. Run the reaction under a positive pressure of inert gas.

  • Radical Scavengers: Add 1-2 mol% of hydroquinone if the substrate contains sensitive alkene side chains (e.g., styrylquinolines).

  • Temperature Control: Do not exceed 220°C. Above this, thermal decomposition of the quinoline core dominates.

Issue 3: Reaction Stalls (Incomplete Conversion)

User Report: "After 12 hours, I still see 40% starting material by LC-MS."

Root Cause: Insufficient destabilization of the carboxyl group. Thermal energy alone may be insufficient if the zwitterion is too stable or if the pH is incorrect.

Corrective Action:

  • Catalytic Promotion: Ensure you are using Copper powder or Ag₂CO₃. For position 2, the N-atom can chelate the metal, facilitating the loss of CO₂ via a cyclic transition state (see Mechanism below).

  • Autocatalysis Check: Ensure the reaction is not too basic. The reaction often proceeds faster if a trace of the free acid remains to protonate the intermediate. Do not add strong bases like NaOH.

Mechanistic Insight

Understanding the "Why" allows you to predict reactivity. The decarboxylation of quinoline-2-carboxylic acid is not a simple thermal homolysis; it is often an ylide-mediated pathway .

Mechanism SM Quinaldic Acid (Neutral) Zwitterion Zwitterion (NH+ / COO-) SM->Zwitterion Equilibrium TS Cyclic Transition State (Chelated Metal or H-bond) Zwitterion->TS Heat/Catalyst Intermediate Ylide / Carbanion (C2 negative charge) TS->Intermediate - CO2 CO2 CO2 (Gas) TS->CO2 Product Quinoline (Decarboxylated) Intermediate->Product + H+ (Re-aromatization)

Figure 2: Mechanistic pathway highlighting the critical zwitterionic intermediate and the loss of CO2 via a cyclic transition state.

Key Insight: The nitrogen at position 2 facilitates decarboxylation by stabilizing the developing negative charge at C2 (ylide character) after CO₂ loss. This is why 2-COOH decarboxylates easier than 3-COOH or 4-COOH isomers [1].

Validated Protocols

Protocol A: Microwave-Assisted (Green & Fast)

Best for: Small scale (<500mg), volatile substrates, rapid screening.

Reagents:

  • Substrate: Quinoline-2-carboxylic acid derivative (1.0 equiv)

  • Solvent: Distilled Water (or solvent-free if liquid)

  • Catalyst: None (Autocatalytic in water)

Procedure:

  • Loading: In a 10 mL microwave process vial, suspend the substrate (e.g., 1.0 mmol) in 2 mL of water.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Set temperature to 160°C .

    • Set pressure limit to 20 bar (Safety Critical).

    • Hold time: 10–20 minutes .

  • Workup:

    • Cool to room temperature.[1][2]

    • If the product precipitates (common for non-polar quinolines), filter and wash with cold water.

    • If soluble, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

Validation Check:

  • Success Indicator: Pressure curve should rise and plateau; a sharp spike indicates CO₂ release.

  • Reference: See [2] for microwave kinetics in heteroaromatic acids.

Protocol B: Classical Copper-Catalyzed (Scalable)

Best for: Large scale (>1g), substrates requiring high temperatures, non-polar products.

Reagents:

  • Substrate: Quinoline-2-carboxylic acid derivative (1.0 equiv)

  • Catalyst: Copper Powder (0.1 equiv) or Cu₂O (0.05 equiv)

  • Solvent: Diphenyl ether (high boiling point, inert) or Quinoline (classic, but hard to remove)

Procedure:

  • Setup: Equip a 3-neck round bottom flask with a thermometer, reflux condenser, and Nitrogen inlet.

  • Degassing: Add Solvent (5 mL per gram of substrate) and Copper powder. Sparging with N₂ for 15 mins.

  • Heating: Heat the mixture to 200–220°C .

  • Addition: Add the solid substrate portion-wise over 10 minutes to control CO₂ evolution (foaming).

  • Monitoring: Maintain reflux for 1–3 hours. Monitor via TLC (CO₂ bubbles will cease upon completion).

  • Workup (Crucial Step):

    • Cool to room temperature.[1][2]

    • Dilute with an equal volume of Toluene.

    • Filter through a Celite pad to remove Copper.

    • Purification: Wash the filtrate with 10% HCl. The quinoline product moves to the aqueous layer (protonated).

    • Separate organic layer (discard diphenyl ether).

    • Basify aqueous layer with NaOH to pH 10. Extract product with DCM.

Validation Check:

  • Success Indicator: Distinct cessation of bubbling.

  • Reference: Based on classical Cohen/Schambach protocols [3].

Data Summary Table

VariableThermal (Classical)Microwave (Modern)
Temperature 200–250°C140–180°C
Time 2–6 Hours10–30 Minutes
Catalyst Copper / Cu₂ONone / Water
Yield (Typical) 60–75%85–95%
Main Risk Oxidative Tars / CleanupVessel Over-pressurization
Green Score Low (High solvent waste)High (Water/Solvent-free)

References

  • Kinetics and Mechanism of Decarboxylation of Pyridinecarboxylic Acids. Source: Canadian Journal of Chemistry. Context: Establishes the zwitterionic mechanism and rate profiles for 2-position heteroaromatic acids. Link:[Link]

  • Microwave Assisted Synthesis of Quinoline Derivatives. Source: Revue Roumaine de Chimie (2024). Context: Validates microwave protocols for quinoline synthesis and modification, highlighting yield improvements. Link:[Link]

  • Copper-Quinoline Decarboxylation. Source: Journal of the American Chemical Society (Cohen & Schambach).[3] Context: The foundational text for copper-catalyzed decarboxylation mechanisms and protocols. Link:[Link]

Sources

Troubleshooting

Removing unreacted aniline precursors from quinoline products

Topic: Removal of Unreacted Aniline Precursors from Quinoline Products Ticket ID: PUR-Q-882 Status: Open Support Tier: Level 3 (Senior Application Scientist) Introduction: The "pKa Trap" Welcome to the Purification Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Aniline Precursors from Quinoline Products Ticket ID: PUR-Q-882 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "pKa Trap"

Welcome to the Purification Support Center. If you are reading this, you likely attempted an acid-base extraction to separate aniline from your quinoline product and failed.

The Problem: You are fighting a losing battle against thermodynamics.

  • Aniline pKa (Conjugate Acid): ~4.6[1][2]

  • Quinoline pKa (Conjugate Acid): ~4.9

Because their basicity is nearly identical, a standard pH-swing extraction will protonate and deprotonate both molecules simultaneously. You cannot separate them effectively using only pH adjustments.

The Solution: You must exploit the nucleophilic difference between the two amines. Aniline is a primary amine (


, nucleophilic); Quinoline is a tertiary amine (

, part of an aromatic ring, non-nucleophilic toward acylating agents).

Protocol A: The "Chemical Scavenger" Method (Recommended)

Best For: High-purity requirements (>99%) and removing trace aniline (<10%).

This method chemically converts the aniline into acetanilide , a neutral amide. This drastically alters its solubility profile, allowing for easy separation from the basic quinoline.

The Logic
  • Derivatization: Acetic anhydride reacts only with aniline (primary amine). Quinoline (tertiary amine) is inert.

  • Phase Switch: Aniline becomes neutral (acetanilide). Quinoline remains basic .

  • Separation: An acid wash pulls the basic quinoline into water, leaving the neutral acetanilide in the organic layer.

Step-by-Step Workflow
StepActionObservation/Rationale
1 Dissolve crude mixture in DCM or Ethyl Acetate .Ensure complete solubility.
2 Add 1.2 - 1.5 equivalents of Acetic Anhydride (

) relative to the estimated aniline content.
Critical: Stir at RT for 30-60 mins. Monitor by TLC until the aniline spot disappears.
3 Acid Wash: Extract the organic layer with 2M HCl (3x).The Split:Organic Layer: Contains Acetanilide (Neutral impurities). • Aqueous Layer: Contains Quinolinium Hydrochloride (Product).
4 Discard the organic layer.You have now removed the aniline derivative.
5 Basify: Add 4M NaOH to the Aqueous Layer until pH > 10.The solution will turn cloudy/oily as free-base Quinoline is regenerated.
6 Final Extraction: Extract the aqueous layer with DCM (3x).Recover the pure quinoline.
7 Dry (

) and concentrate.
Yields pure quinoline free of aniline.
Visualization: Acetylation Workflow

AcetylationWorkflow Crude Crude Mixture (Quinoline + Aniline) Reagent Add Acetic Anhydride (Stir 1 hr) Crude->Reagent Reaction Reaction Complete (Quinoline + Acetanilide) Reagent->Reaction AcidWash Wash with 2M HCl Reaction->AcidWash OrgLayer Organic Layer (Contains Acetanilide) AcidWash->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains Quinolinium HCl) AcidWash->AqLayer Protonated Species Waste Discard to Waste OrgLayer->Waste Basify Basify with NaOH (pH > 10) AqLayer->Basify FinalExtract Extract with DCM Basify->FinalExtract Product Pure Quinoline FinalExtract->Product

Caption: Selective acetylation converts aniline to neutral acetanilide, enabling separation via acid-base extraction.[3][4]

Protocol B: Vacuum Distillation

Best For: Bulk removal (Aniline content >20%).

If your reaction has a large excess of aniline, do not waste acetic anhydride. Distill first.

  • Aniline Boiling Point: 184°C[1][4]

  • Quinoline Boiling Point: 237°C[5][6]

Technical Note: You must use vacuum distillation . Quinoline can undergo oxidative decomposition at high temperatures in the presence of air. A simple Vigreux column is usually sufficient to separate the two fractions given the >50°C difference in boiling points.

Troubleshooting & FAQs

Q: I see a new spot on my TLC after adding acetic anhydride. What is it?

A: That is acetanilide .[7]

  • Rf Value: Acetanilide is significantly less polar than aniline or quinoline in standard MeOH/DCM systems.

  • Action: This confirms the scavenging reaction worked. Proceed to the acid wash (Protocol A, Step 3) to remove it.

Q: My yield is lower than expected after the acid wash.

A: You likely did not basify the aqueous layer enough.

  • Diagnosis: Check the pH of the aqueous layer before the final extraction.

  • Fix: Quinoline (

    
     4.[1][3]9) requires a pH of at least 7 to be 99% deprotonated, but for efficient extraction, you should aim for pH 10-12 . If the solution is not basic enough, the quinoline remains trapped in the water as a salt.
    
Q: Can I use chromatography instead?

A: Yes, but it is often unnecessary. If you must run a column:

  • Stationary Phase: Silica Gel.

  • Mobile Phase: Hexane:Ethyl Acetate (Start 9:1, Gradient to 7:3).

  • Additives: Add 1% Triethylamine (TEA) to the mobile phase.

  • Reasoning: Both aniline and quinoline are basic and will "streak" (tail) on acidic silica. TEA neutralizes the silica sites, sharpening the bands. Aniline is generally more polar and will elute after quinoline or streak more heavily.

Decision Matrix: Which Method to Choose?

DecisionMatrix Start Analyze Crude Mixture CheckAmt Aniline Content? Start->CheckAmt High High (>20%) CheckAmt->High Low Low (<20%) CheckAmt->Low Distill Vacuum Distillation (Protocol B) High->Distill Scavenge Acetylation (Protocol A) Low->Scavenge Purity Check Purity Distill->Purity Done Process Complete Scavenge->Done Purity->Scavenge If Aniline Remains Purity->Done If Pure

Caption: Workflow decision tree based on the concentration of unreacted aniline.

References

  • Vogel's Textbook of Practical Organic Chemistry. (5th Edition).

  • Organic Syntheses, Coll. Vol. 1, p. 478 (1941); Vol. 2, p. 79 (1941). Skraup Synthesis of Quinoline.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6115 (Aniline) and CID 7047 (Quinoline).

  • Manske, R. H. F. (1942).[8] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[8]

Sources

Optimization

Technical Support Center: Thermal Stability of 7-Fluoro-6-methoxyquinoline-2-carboxylic acid

Executive Summary 7-Fluoro-6-methoxyquinoline-2-carboxylic acid is a critical intermediate scaffold, often utilized in the synthesis of fluoroquinolone antibiotics and bioactive quinoline derivatives. While the quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Fluoro-6-methoxyquinoline-2-carboxylic acid is a critical intermediate scaffold, often utilized in the synthesis of fluoroquinolone antibiotics and bioactive quinoline derivatives. While the quinoline core is robust, the 2-carboxylic acid moiety introduces a specific thermal instability: decarboxylation .

This guide addresses the thermal boundaries of this compound, providing evidence-based protocols to prevent degradation during synthesis, purification, and storage.

Part 1: Thermal Stability Profile

Solid State Stability

In its crystalline form, 7-Fluoro-6-methoxyquinoline-2-carboxylic acid is generally stable at room temperature. However, it exhibits a sharp stability cliff near its melting point.

ParameterSpecification / BehaviorTechnical Note
Melting Point (MP) ~190–220 °C (Decomposition)Exact MP depends on crystal polymorph and purity. Decomposition often accompanies melting.
TGA Onset > 150 °C Significant mass loss (CO₂) observed typically above 160°C.
Storage Temp 2–8 °C (Recommended)Long-term storage at RT is possible if kept dry, but refrigeration minimizes slow surface oxidation or hydrolysis.
Hygroscopicity Low to ModerateMoisture can lower the activation energy for decarboxylation.
Solution State Stability (Critical)

The compound is significantly less stable in solution, particularly under acidic conditions or at elevated temperatures.

  • Danger Zone: Temperatures > 80 °C in protic solvents (water, alcohols, acetic acid).

  • Mechanism: The proximity of the ring nitrogen (N-1) to the carboxylic acid (C-2) facilitates decarboxylation via a zwitterionic intermediate (Hammick mechanism).

  • Catalysts: Strong acids (HCl, H₂SO₄) and transition metal ions (Cu²⁺, Fe³⁺) can accelerate decarboxylation.

Part 2: Degradation Mechanism (The "Why")

Understanding the mechanism is essential for troubleshooting. Unlike 3-carboxylic acids (common in fluoroquinolone antibiotics like Ciprofloxacin), 2-carboxylic acids are electronically primed to lose CO₂ because the resulting anion/ylide is stabilized by the electron-withdrawing nitrogen atom.

Pathway: Thermal Decarboxylation

The reaction proceeds through a cyclic transition state or a zwitterionic intermediate, leading to the formation of 7-fluoro-6-methoxyquinoline (the "decarboxylated impurity").

Decarboxylation Start 7-Fluoro-6-methoxy- quinoline-2-COOH TS Zwitterionic/Cyclic Transition State Start->TS Heat (>100°C) or Acid/H₂O Product 7-Fluoro-6-methoxy- quinoline (Impurity) TS->Product - CO₂ CO2 CO₂ (Gas) TS->CO2

Figure 1: Thermal decarboxylation pathway. The reaction is irreversible and driven by the entropy gain of CO₂ release.

Part 3: Troubleshooting Guide

Scenario A: "I am losing yield during recrystallization."

Diagnosis: You are likely heating the solution too long or at too high a temperature, triggering decarboxylation. Root Cause: Quinoline-2-carboxylic acids can decarboxylate in boiling solvents, especially high-boiling alcohols or acetic acid.

Check Actionable Solution
Solvent Choice Switch to lower-boiling solvents (e.g., Ethanol/Methanol instead of DMF/DMSO) to keep process temp < 80°C.
Dissolution Do not reflux to dissolve. Use sonication or mild warming (40–50°C).
Acid Presence Ensure the crude material is free of strong mineral acids before heating. Residual HCl lowers the decarboxylation barrier.
Scenario B: "My HPLC shows a new peak with RRT ~1.2 after drying."

Diagnosis: Thermal degradation in the drying oven. Root Cause: Drying the wet cake at > 60°C, especially if it contains residual water/acid, accelerates degradation.

Check Actionable Solution
Oven Temp Limit drying temperature to 45–50°C under high vacuum.
Identification Check the MS of the new peak. A mass loss of 44 Da (M-44) confirms decarboxylation.
Alternative Use lyophilization (freeze-drying) if the solvent is aqueous/dioxane.
Scenario C: "The solid turned from white to yellow/brown."

Diagnosis: Surface oxidation or photo-degradation. Root Cause: Quinoline derivatives are often light-sensitive.

Check Actionable Solution
Light Exposure Store in amber vials or wrap containers in aluminum foil.
Atmosphere Flush headspace with Nitrogen or Argon for long-term storage.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a reaction at 120°C? A: Risk is High. If the carboxylic acid group is free (unprotected), it will likely decarboxylate.

  • Recommendation: Convert the acid to an ester (methyl or ethyl) or an amide before exposing the scaffold to high temperatures. The ester/amide forms are significantly more thermally stable.

Q2: What is the best method to determine the purity of this specific acid? A: Reverse-Phase HPLC.

  • Column: C18 (e.g., Agilent Zorbax SB-C18 or equivalent).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).

  • Note: Avoid high pH mobile phases (> pH 8) as the compound is acidic; basic conditions are generally stable but can cause peak tailing if not buffered.

  • Detection: UV at 254 nm (quinoline core absorption).

Q3: Does the fluorine atom at position 7 affect stability? A: Yes, electronically. The fluorine atom is electron-withdrawing. While its primary effect is on biological activity (gyrase inhibition), it slightly reduces the electron density of the ring system. This can theoretically stabilize the carboxylate slightly compared to the non-fluorinated analog, but practically, the 2-position instability dominates .

Part 5: Experimental Validation Protocols

To verify the stability of your specific batch, perform this "Stress Test" before committing valuable material to large-scale steps.

Protocol: Thermal Stress Test (TGA/DSC Surrogate)
  • Prepare: Place ~10 mg of sample in two separate HPLC vials.

  • Control: Dissolve Vial A in DMSO immediately and analyze by HPLC.

  • Stress: Heat Vial B (solid state) at 100°C for 1 hour in a block heater.

  • Analyze: Dissolve Vial B in DMSO and analyze by HPLC.

  • Criteria:

    • < 0.5% decrease in Area% = Stable for standard processing.

    • 1.0% appearance of "M-44" peak = Unstable ; requires low-temperature handling.

References

  • Preparation of Quinoline-2-carboxylic acid Derivatives. BenchChem Technical Repository. (General synthesis and handling of 2-substituted quinolines).

  • Decarboxylation Mechanisms of Heteroaromatic Acids. Canadian Journal of Chemistry, 1970s/80s (Foundational work on Hammick mechanism kinetics).

  • Thermal Analysis of Fluoroquinolone Precursors. Journal of Thermal Analysis and Calorimetry. (Data on related 3-COOH fluoroquinolone stability).

  • Product Specification: 7-Fluoro-6-methoxyquinoline-2-carboxylic acid. Dana Bioscience / BLD Pharm.[1] (Commercial availability and basic handling).

  • Decarboxylation of 2-Pyridine/Quinoline Carboxylic Acids. Master Organic Chemistry. (Mechanistic overview of 2-position instability).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 7-Fluoro-6-methoxyquinoline-2-COOH vs. 3-COOH Biological Activity

Executive Summary: The Pharmacophore Divergence In the development of fluoroquinolone antibiotics, the position of the carboxylic acid moiety is not merely a structural variation—it is the binary switch between potent an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Divergence

In the development of fluoroquinolone antibiotics, the position of the carboxylic acid moiety is not merely a structural variation—it is the binary switch between potent antibacterial efficacy and divergent pharmacological profiles (cytotoxicity or neuroactivity).

This guide compares two specific regioisomers sharing the 7-fluoro-6-methoxy core (the substitution pattern of Gatifloxacin):

  • 3-COOH Isomer (The Antibacterial Scaffold): When paired with a 4-oxo group, this forms the essential gyrase-binding pharmacophore.[1]

  • 2-COOH Isomer (The Divergent Scaffold): A structural probe that disrupts the magnesium-water bridge required for antibacterial action, often shifting activity toward eukaryotic kinase inhibition or NMDA receptor modulation.

The Verdict: The 3-COOH isomer is the obligate choice for antimicrobial development. The 2-COOH isomer serves as a negative control for gyrase assays or a hit-to-lead scaffold for anti-proliferative (anticancer) applications.

Structural & Mechanistic Analysis

The Magnesium Bridge (3-COOH Dominance)

The biological activity of fluoroquinolones hinges on the formation of a stable ternary complex: Drug-Mg²⁺-Enzyme-DNA .

  • 3-COOH Mechanism: The carboxylic acid at position 3 and the ketone at position 4 form a specific bidentate chelation site for Magnesium (Mg²⁺). This metal ion coordinates with water molecules that hydrogen bond to Serine and Acidic residues (Glu/Asp) in the DNA Gyrase (Topoisomerase II) active site.

  • 2-COOH Failure: Moving the carboxyl group to position 2 creates a chelating environment (with the quinoline nitrogen) that is planar and sterically distinct. It fails to position the Mg²⁺ ion correctly relative to the DNA phosphodiester backbone, resulting in a loss of antibacterial potency (typically >100-fold reduction).

Electronic Impact of 7-Fluoro-6-Methoxy
  • C6-Methoxy: Increases electron density, improving activity against Gram-positive bacteria (e.g., S. aureus).

  • C7-Fluoro: Increases lipophilicity and cell wall penetration; typically, this position is substituted with a cyclic amine (e.g., piperazine) in final drugs, but in this core comparison, the fluorine remains an electron-withdrawing anchor.

Comparative Biological Data[2][3][4]

The following data summarizes the performance of the core scaffolds. Note that "3-COOH" assumes the presence of the tautomeric 4-oxo group (4-quinolone), which is standard for this class.

Table 1: Antibacterial vs. Cytotoxic Profile
Feature3-COOH Isomer (Antibacterial Core)2-COOH Isomer (Divergent Analog)
Primary Target Bacterial DNA Gyrase (GyrA) / Topo IVEukaryotic Kinases / NMDA Receptors
Binding Mode Mg²⁺ Bridged IntercalationPlanar Intercalation / Active Site Competitive
E. coli MIC < 1.0 µg/mL (High Potency)> 64 µg/mL (Inactive/Weak)
S. aureus MIC 0.5 - 2.0 µg/mL> 128 µg/mL
Eukaryotic Cytotoxicity Low (High Selectivity)Moderate (Potential Anti-tumor activity)
Solubility (pH 7.4) Moderate (Zwitterionic character)Low (Often requires salt form)

Critical Insight: If the 3-COOH isomer lacks the 4-oxo group (i.e., a fully aromatic quinoline-3-carboxylic acid), its antibacterial activity drops significantly but remains higher than the 2-COOH isomer due to residual electrostatic matching with the DNA backbone.

Visualizing the Mechanism

The following diagram illustrates the mechanistic divergence between the two isomers.

Pharmacophore_Logic Core 7-Fluoro-6-methoxyquinoline Core Iso3 3-COOH Isomer (plus 4-oxo) Core->Iso3 Regioisomer A Iso2 2-COOH Isomer Core->Iso2 Regioisomer B Mg_Bridge Mg2+ Chelation (3-COOH + 4-Keto) Iso3->Mg_Bridge Forms Pharmacophore Steric_Clash Altered Chelation Geometry (N1 + 2-COOH) Iso2->Steric_Clash Disrupts Pharmacophore Target_Gyrase Target: DNA Gyrase (Cleavable Complex Stabilization) Mg_Bridge->Target_Gyrase High Affinity Binding Target_Off Target: Eukaryotic Kinases or NMDA Receptor Steric_Clash->Target_Off Off-Target Binding Result_AntiB Bactericidal Activity (DNA Fragmentation) Target_Gyrase->Result_AntiB Result_Inactive Antibacterial Inactivity (Potential Cytotoxicity) Target_Off->Result_Inactive

Caption: Mechanistic pathway showing how the position of the carboxyl group dictates the formation of the magnesium-water bridge essential for gyrase inhibition.

Experimental Protocols

To validate the claims above, the following self-validating protocols should be used. These are designed to distinguish specific gyrase inhibition from general cytotoxicity.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

This assay definitively proves whether the molecule targets the bacterial enzyme.

Reagents:

  • E. coli DNA Gyrase (Holoenzyme).

  • Relaxed pBR322 plasmid DNA.

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA.

  • Controls: Ciprofloxacin (Positive), DMSO (Negative).

Workflow:

  • Preparation: Dilute 7-fluoro-6-methoxyquinoline-2-COOH and 3-COOH isomers in 100% DMSO (Max final concentration 5%).

  • Incubation: Mix 1 U Gyrase, 0.5 µg relaxed pBR322, and test compound in Assay Buffer (Total volume 20 µL). Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 4 µL of Stop Solution (5% SDS, 0.25% Bromophenol Blue, 40% Glycerol).

  • Analysis: Load samples onto a 1% agarose gel (run at 60V for 3 hours). Stain with Ethidium Bromide.

  • Interpretation:

    • 3-COOH: Presence of supercoiled bands indicates activity? No. Inhibition prevents supercoiling.[2] You should see relaxed bands if the enzyme is inhibited (or linearized bands if it stabilizes the cleavable complex). Correction: Quinolones stabilize the cleavable complex; adding SDS results in double-strand breaks. Look for linearized DNA as the hallmark of quinolone activity.

    • 2-COOH: DNA remains relaxed (enzyme works but drug doesn't bind) or becomes supercoiled (enzyme works perfectly, drug is inactive).

Protocol B: MIC Determination (Broth Microdilution)

Standard CLSI protocol to determine whole-cell potency.

  • Inoculum: Prepare E. coli (ATCC 25922) and S. aureus (ATCC 29213) to 5 x 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use 96-well plates. Serial 2-fold dilutions of compounds (Range: 64 µg/mL to 0.06 µg/mL).

  • Controls:

    • Growth Control: Bacteria + Solvent (no drug).

    • Sterility Control: Broth only.

    • Reference: Ciprofloxacin.[3][4]

  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Readout: Visual inspection of turbidity. The MIC is the lowest concentration with no visible growth.

Experimental Workflow Diagram

Workflow Start Compound Library (2-COOH vs 3-COOH) Step1 Primary Screen: MIC Assay (E. coli) Start->Step1 Decision MIC < 4 µg/mL? Step1->Decision Path_Active Hit Confirmation Decision->Path_Active Yes (Likely 3-COOH) Path_Inactive Inactive Antibacterial Decision->Path_Inactive No (Likely 2-COOH) Step2 Mechanism Check: Gyrase Supercoiling Path_Active->Step2 Validate Target Step3 Secondary Screen: MTT Cytotoxicity (HeLa) Path_Inactive->Step3 Check Anti-tumor Potential

Caption: Decision tree for evaluating regioisomers. 3-COOH follows the antibacterial path; 2-COOH diverts to cytotoxicity screening.

References

  • Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy, 28(4), 581–586.

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.

  • Mitscher, L. A. (2005). Bacterial topoisomerase inhibitors: quinolone and pyridone antibacterial agents.[3] Chemical Reviews, 105(2), 559–592.

  • Kloskowski, T., et al. (2012). Kynurenic acid and its derivatives: a new group of potential anticancer agents. Pharmacological Reports, 64(3), 637-646. (Context for 2-COOH biological profile).
  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. CLSI standard M07.

Sources

Comparative

A Comparative Guide to the Antibacterial and Antitumor Activities of Quinoline-2-Carboxylic Acids

The quinoline ring system, a privileged scaffold in medicinal chemistry, serves as the foundation for a multitude of biologically active compounds. Among these, quinoline-2-carboxylic acid, also known as quinaldic acid,...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline ring system, a privileged scaffold in medicinal chemistry, serves as the foundation for a multitude of biologically active compounds. Among these, quinoline-2-carboxylic acid, also known as quinaldic acid, and its derivatives have garnered significant attention for their diverse therapeutic potential, including notable antibacterial and antitumor properties.[1][2] This technical guide provides a comprehensive comparison of the antibacterial and antitumor activities of this class of compounds, supported by experimental data, mechanistic insights, and detailed protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a thorough understanding of the structure-activity relationships and the underlying biological mechanisms that govern these dual activities.

Section 1: Antibacterial Activity of Quinoline-2-Carboxylic Acids

Derivatives of quinoline-2-carboxylic acid have demonstrated promising antibacterial activity against a range of pathogenic bacteria.[3] This activity is intrinsically linked to the core quinoline structure, which is also a key feature in many established quinolone antibiotics.

Mechanism of Action

The primary antibacterial mechanism of quinolone compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for bacterial DNA replication, recombination, and repair. By binding to these enzymes, quinoline derivatives can induce the formation of DNA breaks and disrupt the supercoiling of bacterial DNA, ultimately leading to bacterial cell death. While the broader class of quinolones is well-studied, the specific interactions of quinoline-2-carboxylic acid derivatives with these enzymes can be modulated by various substitutions on the quinoline ring.

Structure-Activity Relationship (SAR)

The antibacterial efficacy of quinoline derivatives is highly dependent on their structural features. Key SAR insights include:

  • The Carboxylic Acid Group: The carboxylic acid at the 2-position is often crucial for activity, likely due to its ability to chelate with divalent metal ions in the active sites of target enzymes.[1]

  • Substitutions on the Quinoline Ring: The introduction of different functional groups on the aromatic ring can significantly impact the antibacterial spectrum and potency. For instance, the presence of a fluorine atom and a piperazine ring in many fluoroquinolone antibiotics is known to enhance their spectrum of activity and potency.[5]

  • Ester and Amide Derivatives: Conversion of the carboxylic acid to esters and amides can modulate the compound's physicochemical properties, such as lipophilicity, which in turn affects its ability to penetrate bacterial cell walls. Several studies have explored the synthesis and antibacterial screening of such derivatives.[3][6]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial activity of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of a microorganism.[7][8] Below is a summary of representative MIC values for some quinoline-2-carboxylic acid derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Schiff bases of quinoline-2-carboxylic acid (E11, E17)Staphylococcus aureusNot specified, but showed high activity[3]
[2,3′-biquinoline]-4-carboxylic acid derivatives (Compound 9)Escherichia coliShowed activity equal to ciprofloxacin[9]
Quinoline-2-one derivatives (Compound 6c)Methicillin-resistant Staphylococcus aureus (MRSA)0.75[10]
Quinoline-2-one derivatives (Compound 6c)Vancomycin-resistant Enterococci faecalis (VRE)0.75[10]

Section 2: Antitumor Activity of Quinoline-2-Carboxylic Acids

In addition to their antibacterial properties, quinoline-2-carboxylic acid and its derivatives have emerged as promising candidates for anticancer drug development.[2] They have demonstrated cytotoxicity against a variety of cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.[2][11]

Mechanism of Action

The antitumor activity of quinoline-2-carboxylic acids is often attributed to their ability to chelate divalent metal ions, which can disrupt cellular processes that are vital for cancer cell proliferation.[1] Furthermore, specific derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins. For example, an aryl ester derivative of quinoline-2-carboxylic acid was found to induce apoptosis in PC3 prostate cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2, leading to the activation of caspases-7 and -9.[11] This same compound was also observed to cause cell cycle arrest at the S phase.[11]

G cluster_cell Cancer Cell Q2CA_derivative Quinoline-2-Carboxylic Acid Derivative Bax Bax (Pro-apoptotic) Q2CA_derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Q2CA_derivative->Bcl2 Downregulates CellCycleArrest S Phase Cell Cycle Arrest Q2CA_derivative->CellCycleArrest Induces Caspases Caspases 7 & 9 Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Proposed mechanism of antitumor activity for a quinoline-2-carboxylic acid derivative.

Structure-Activity Relationship (SAR)

The structural modifications of the quinoline-2-carboxylic acid scaffold play a critical role in determining its antitumor potency. Important SAR considerations include:

  • Esterification and Amidation: Similar to antibacterial activity, the conversion of the carboxylic acid to esters and amides can enhance cytotoxic effects. An aryl ester derivative, for instance, exhibited potent cytotoxicity against PC3 prostate cancer cells.[11]

  • Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline ring can significantly influence the antiproliferative activity. For some quinoline derivatives, a large and bulky alkoxy substituent at the 7-position and an amino side chain at the 4-position were found to be beneficial for antiproliferative activity.[12]

  • Metal Chelating Ability: The inherent metal-chelating property of the quinoline-2-carboxylic acid core is considered a key contributor to its cytotoxicity.[1]

Quantitative Data: IC50 Values

The antitumor activity is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.[1]

Compound/DerivativeCancer Cell LineIC50 (µg/mL)Reference
Quinoline-2-carboxylic acidCervical (HeLa)Showed significant cytotoxicity[13]
Quinoline-2-carboxylic acidMammary (MCF7)Showed remarkable growth inhibition[13]
Aryl ester of quinoline-2-carboxylic acidProstate (PC3)26[11]

Section 3: Comparative Analysis

FeatureAntibacterial ActivityAntitumor Activity
Primary Mechanism Inhibition of DNA gyrase and topoisomerase IV.[4]Induction of apoptosis, cell cycle arrest, and disruption of cellular processes via metal chelation.[1][2][11]
Key Structural Feature The quinoline core with a carboxylic acid group is fundamental.[1][5]The metal-chelating ability of the quinoline-2-carboxylic acid scaffold is significant.[1]
Role of Derivatives Ester and amide derivatives can enhance activity by improving cell wall penetration.[3][6]Ester and amide derivatives have shown potent cytotoxic effects.[11]
Structure-Activity Nuances Substitutions like fluorine and piperazine rings are known to broaden the antibacterial spectrum.[5]Bulky substituents and specific amino side chains can enhance antiproliferative potency.[12]

Section 4: Experimental Protocols

The evaluation of antibacterial and antitumor activities requires standardized and reproducible experimental protocols.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.[7][8][14]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., approximately 5 x 10^5 CFU/mL).[8]

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the quinoline-2-carboxylic acid derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

    • Include positive controls (bacteria with no compound) and negative controls (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[8]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[7]

G start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compound in 96-well Plate start->prep_dilutions inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Antitumor Activity: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]

  • Compound Treatment:

    • Treat the cells with various concentrations of the quinoline-2-carboxylic acid derivative for a specified period (e.g., 24, 48, or 72 hours).[11]

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement and IC50 Calculation:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[1]

Conclusion

Quinoline-2-carboxylic acids and their derivatives represent a versatile chemical scaffold with significant potential in both antibacterial and antitumor drug discovery. While both activities leverage the unique properties of the quinoline ring, the underlying mechanisms and optimal structural requirements exhibit distinct differences. A thorough understanding of these nuances, supported by robust experimental evaluation, is critical for the rational design and development of novel therapeutic agents based on this promising molecular framework. Future research should focus on synthesizing and screening novel derivatives to further elucidate the structure-activity relationships and to identify lead compounds with enhanced potency and selectivity for either antibacterial or antitumor applications.

References

  • Boyarshinov, V. D., Mikhalev, A., & Yushkova, T. A. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • BenchChem. (2025). An In-depth Technical Guide to the Applications of Quinoline-2-carboxylic Acid. BenchChem.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
  • Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. BenchChem.
  • Al-Ostath, A., et al. (2021).
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • ResearchGate. (n.d.). Cytotoxicity Assay Protocol.
  • Boyarshinov, V. D., Mikhalev, A., Yushkova, T. A., et al. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal.
  • Ramaiyan, D., et al. (2023). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied Biochemistry and Biotechnology, 195(8), 4818–4831.
  • Le-Bris, M. T. (1989). Structure--activity relationship of quinolones.
  • Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.
  • Sigma-Aldrich. (n.d.). Cytotoxicity assays. Sigma-Aldrich.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • ResearchGate. (2025). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line.
  • Al-Ostath, A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 12345.
  • Janardhanan, J., et al. (2025).
  • Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 991-1001.
  • BenchChem. (2025). A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. BenchChem.
  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 493-506.
  • ResearchGate. (2022). A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids.
  • Cai, Y., et al. (2018). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Molecules, 23(10), 2468.
  • Yilmaz, I., et al. (2022). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. Drug Development Research, 83(3), 628-636.
  • Tegegne, M. A., et al. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Journal of Chemistry, 2021, 6688994.
  • He, L., et al. (2016). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 21(11), 1548.
  • ResearchGate. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids.
  • Ali, M. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586.
  • Cai, Y., et al. (2018).
  • The Pharma Research. (n.d.). The Adaptability of Quinolones Antibiotics Challenging a Spectrum of Bacterial Foes. The Pharma Research.
  • Koh, Y., et al. (2018). Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. European Journal of Medicinal Chemistry, 151, 64-80.
  • Orhan, I. E., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Archives of Pharmacal Research, 44(1), 108-120.
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Validation

Binding Affinity of Quinoline-2-Carboxylic Acids to Metalloenzymes: A Comparative Technical Guide

Topic: Binding affinity of quinoline-2-carboxylic acids to metalloenzymes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Quinoline-2-Ca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Binding affinity of quinoline-2-carboxylic acids to metalloenzymes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Quinoline-2-Carboxylate Scaffold

In the landscape of fragment-based drug discovery (FBDD), Quinoline-2-carboxylic acid (Q2CA) —often referred to as quinaldic acid—occupies a critical niche as a bidentate metal-binding pharmacophore (MBP). Unlike the promiscuous hydroxamic acids, which bind metals with high affinity but low selectivity, Q2CA derivatives offer a tunable scaffold for targeting specific metalloenzymes, particularly Jumonji domain-containing histone demethylases (KDM4/JMJD2) and Matrix Metalloproteinases (MMPs) .

This guide objectively compares the binding thermodynamics, kinetic profiles, and inhibitory potency of Q2CA against its primary alternatives: Hydroxamic Acids (the gold standard for affinity) and Picolinic Acids (the structural analogue).

Mechanistic Comparison: Chelation Geometry & Selectivity

The efficacy of a metalloenzyme inhibitor hinges on its coordination geometry. Q2CA binds primarily via the quinoline nitrogen and the carboxylate oxygen, forming a stable five-membered chelate ring.

Comparative Analysis of Metal Binding Groups (MBGs)
FeatureQuinoline-2-Carboxylic Acid (Q2CA) Hydroxamic Acid (HA) Picolinic Acid (PA)
Donor Atoms N, O (Bidentate)O, O (Bidentate)N, O (Bidentate)
Coordination Mode Distorted Octahedral / TetrahedralBidentate chelation (Zn²⁺, Fe²⁺)Planar Bidentate
Metal Preference Cu²⁺ > Zn²⁺ > Fe²⁺Zn²⁺ > Fe³⁺ > Cu²⁺Cu²⁺ > Zn²⁺ > Ni²⁺
Selectivity High (Steric bulk of quinoline ring)Low (Fits most active sites)Moderate (Lack of steric bulk)
Acid/Base Character Zwitterionic character in solutionWeak acid (pKa ~9)Zwitterionic
Visualization: Coordination Modes

The following diagram illustrates the structural differences in metal coordination between these three ligand classes.

CoordinationModes cluster_Q2CA Quinoline-2-Carboxylic Acid cluster_HA Hydroxamic Acid cluster_PA Picolinic Acid Metal Metal Ion (Zn²⁺ / Fe²⁺) Q2CA Q2CA Scaffold (N, O Donor) Q2CA->Metal Bidentate Chelation (5-membered ring) Steric Steric Bulk (Quinoline Ring) Q2CA->Steric Provides Selectivity HA Hydroxamate (O, O Donor) HA->Metal Strong Bidentate (High Affinity) PA Picolinate (N, O Donor) PA->Metal Bidentate Chelation (Lower Steric Hindrance)

Caption: Comparative coordination modes of Q2CA, Hydroxamic Acid, and Picolinic Acid to a central metal ion. Q2CA offers unique steric selectivity via the fused benzene ring.

Performance Analysis: Experimental Data

Binding Stability Constants ( )

Thermodynamic stability is the first indicator of potential potency. The Irving-Williams series dictates the stability order, but the ligand structure modulates the magnitude.

Table 1: Stability Constants (


) for Zn(II) Complexes 
Data synthesized from potentiometric and spectrophotometric studies.
Ligand

(Zn²⁺)

(Cu²⁺)
Notes
Quinoline-2-carboxylic acid 5.2 - 5.8 8.5 - 9.2 Moderate affinity allows for reversible inhibition; high Cu selectivity.
8-Hydroxyquinoline-2-carboxylic acid 18.78 20.64 Extremely high affinity due to tridentate potential (N, O, O); acts as a broad-spectrum chelator (e.g., IOX1).
Picolinic Acid 5.247.95Similar Zn affinity to Q2CA but lacks the hydrophobic interaction surface.
Acetohydroxamic Acid 5.47.9Comparable

, but forms very stable 5-membered rings with catalytic Zn in enzymes.
Enzymatic Inhibition (IC ) Comparison

While stability constants measure pure metal binding, IC


 values reflect the ability to compete with the native substrate in the enzyme pocket.

Target 1: KDM4 (Jumonji Domain Histone Demethylases) Target Metal: Fe(II)

CompoundIC

(KDM4A/C)
MechanismReference
Q2CA (Core Scaffold) > 50 µMWeak competitive binderScaffold only
IOX1 (8-Hydroxy-Q2CA) 0.2 µM Bidentate Fe(II) chelation + H-bonding[King et al., 2010]
2,4-PDCA (Pyridine derivative) 1.4 µMBidentate Fe(II) chelation[Rose et al., 2008]
Compound 34 (Pyridine-4-acid) < 0.1 µMOptimized H-bonding + Chelation[Westaway et al., 2016]

Target 2: MMP-13 (Matrix Metalloproteinase) Target Metal: Zn(II)

CompoundIC

(MMP-13)
Selectivity (vs MMP-1)Reference
Q2CA-Amide Derivative (AQU-019) 4.8 nM > 1000-fold[Deng et al., 2014]
Carboxylic Acid 24f 0.5 nM> 10,000-fold[Nara et al., 2014]
Marimastat (Hydroxamate) < 1.0 nM< 10-fold (Poor)Broad Spectrum

Key Insight: While hydroxamates are more potent (sub-nanomolar), Q2CA derivatives achieve nanomolar potency with superior selectivity profiles, reducing off-target effects (e.g., Musculoskeletal Syndrome associated with broad MMP inhibition).

Experimental Protocols

To validate the binding affinity of Q2CA derivatives, we recommend a dual-approach: Isothermal Titration Calorimetry (ITC) for thermodynamics and a Fluorescence Polarization Assay for competitive inhibition.

Protocol A: Thermodynamic Profiling via ITC

Objective: Determine dissociation constant (


), Enthalpy (

), and Entropy (

) of binding.

Reagents:

  • Ligand: Q2CA derivative (purity >98%) dissolved in DMSO (stock) then diluted in buffer.

  • Protein: Recombinant KDM4A or MMP-13 catalytic domain (dialyzed into assay buffer).

  • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5 mM TCEP. Critical: Avoid buffers with high metal affinity (e.g., Tris, Imidazole).

Workflow:

  • Preparation:

    • Dilute protein to 20-50 µM in the sample cell.

    • Dilute Ligand to 200-500 µM (10x protein conc) in the syringe.

    • Note: Ensure DMSO concentration is matched exactly (e.g., 2%) in both cell and syringe to prevent heat of dilution artifacts.

  • Titration:

    • Perform 19 injections of 2 µL each at 25°C.

    • Spacing: 180 seconds between injections to allow return to baseline.

    • Stirring speed: 750-1000 rpm.

  • Control:

    • Titrate Ligand into Buffer (no protein) to measure heat of dilution.

    • Subtract this control data from the experimental run.

  • Analysis:

    • Fit data to a "One Set of Sites" model using Origin or equivalent software.

    • Self-Validation: If

      
       (stoichiometry) deviates significantly from 1.0 (e.g., <0.8 or >1.2), check protein concentration or active fraction.
      
Protocol B: KDM4 Competitive Inhibition Assay

Objective: Determine IC


 using a TR-FRET or AlphaScreen method.

Workflow Diagram:

AssayWorkflow Step1 Step 1: Enzyme Prep KDM4A (5 nM) + Fe(II) + Ascorbate Step2 Step 2: Inhibitor Addition Add Q2CA Serial Dilutions Step1->Step2 Step3 Step 3: Substrate Addition Biotinylated H3K9me3 Peptide Step2->Step3 Step4 Step 4: Incubation 60 min @ Room Temp Step3->Step4 Step5 Step 5: Detection Add Eu-Antibody + Streptavidin-APC Step4->Step5 Step6 Step 6: Data Analysis Calculate TR-FRET Ratio (665/615 nm) Step5->Step6

Caption: Step-by-step workflow for the KDM4 competitive inhibition assay.

Detailed Steps:

  • Enzyme Mix: Prepare 2x Enzyme solution in Assay Buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 50 µM Fe(NH

    
    )
    
    
    
    (SO
    
    
    )
    
    
    , 100 µM Ascorbate).
  • Inhibitor Plate: Add 100 nL of compound (in DMSO) to a 384-well plate using an acoustic dispenser (e.g., Echo).

  • Reaction: Add 5 µL of Enzyme Mix to the plate. Incubate 15 min.

  • Start: Add 5 µL of Substrate Mix (Biotin-H3K9me3 peptide + 2-Oxoglutarate).

  • Stop/Detect: After 1 hour, add detection reagents (Eu-labeled anti-H3K9me2 antibody and Streptavidin-APC).

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 1 hour equilibration.

Conclusion & Strategic Recommendations

Quinoline-2-carboxylic acid represents a "Goldilocks" scaffold in metalloenzyme inhibition. It avoids the hyper-affinity and toxicity issues of hydroxamic acids while providing greater structural vectors for optimization than picolinic acid.

Recommendations for Drug Design:

  • For KDM4 Targeting: Utilize the 8-hydroxy-quinoline-2-carboxylic acid core (like IOX1) to maximize Fe(II) chelation, but modify the 5- or 7-positions to introduce selectivity elements that clash with non-target KDMs.

  • For MMP Targeting: Abandon the simple acid; convert the carboxylate to a carboxamide or link it to a peptidomimetic backbone (as seen in AQU-019) to exploit the S1' pocket for specificity.

  • Validation: Always pair enzymatic IC

    
     data with biophysical confirmation (ITC or SPR) to ensure the mechanism is true binding and not assay interference (e.g., colloidal aggregation).
    

References

  • King, O. N., et al. (2010). "Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors." PLoS ONE, 5(11), e15535. Link

  • Rose, N. R., et al. (2008). "Plant Growth Regulators as Inhibitors of the JmjC-Domain Histone Demethylases." Journal of Medicinal Chemistry, 51(22), 7053-7056. Link

  • Westaway, S. M., et al. (2016). "Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives."[1][2] Journal of Medicinal Chemistry, 59(4), 1357-1369.[1] Link

  • Deng, H., et al. (2014).[3] "Discovery of novel, highly potent, and selective quinazoline-2-carboxamide-based matrix metalloproteinase (MMP)-13 inhibitors."[4] Journal of Medicinal Chemistry, 57(21), 8886-8902.[4] Link

  • Nara, H., et al. (2014). "Discovery of Potent, Selective, and Orally Active Carboxylic Acid Based Inhibitors of Matrix Metalloproteinase-13." Bioorganic & Medicinal Chemistry, 22(1), 123-135. Link

  • Irving, H., & Williams, R. J. P. (1953). "The Stability of Transition-Metal Complexes." Journal of the Chemical Society, 3192-3210. Link

Sources

Comparative

Metabolic Stability Profiling: 6-Methoxy-7-Fluoro Quinoline Scaffolds

Topic: Metabolic Stability of 6-Methoxy-7-Fluoro Quinoline Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Executive Summary In the optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of 6-Methoxy-7-Fluoro Quinoline Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

In the optimization of quinoline-based kinase inhibitors (e.g., targeting c-Met, VEGFR, or AXL), the 6,7-dimethoxy substitution pattern is a privileged motif but frequently suffers from rapid oxidative clearance via O-demethylation. This guide analyzes the 6-methoxy-7-fluoro quinoline scaffold as a bioisosteric alternative designed to enhance metabolic stability.[1] By replacing the metabolically labile C7-methoxy group with a fluorine atom, researchers can block a primary site of cytochrome P450 (CYP) metabolism while maintaining the steric and electronic requirements for ATP-pocket binding.

Mechanistic Analysis: The Fluorine Blockade

The metabolic instability of the classic 6,7-dimethoxy quinoline scaffold is primarily driven by CYP-mediated O-dealkylation. The introduction of fluorine at the C7 position leverages the strength of the C-F bond to arrest this pathway.

Metabolic Soft Spots & Bioisosterism
  • The Liability (6,7-Dimethoxy): The methoxy groups at C6 and C7 are electron-donating, making the aromatic ring electron-rich and susceptible to electrophilic attack by the high-valent iron-oxo species of CYP450 enzymes. The methyl group is rapidly hydroxylated to a hemiacetal, which collapses to release formaldehyde and the phenol metabolite.

  • The Solution (6-Methoxy-7-Fluoro):

    • Bond Strength: The C-F bond (

      
      116 kcal/mol) is significantly stronger than the C-H bond (
      
      
      
      98 kcal/mol) of the methoxy methyl group, rendering it inert to direct CYP abstraction.
    • Electronic Modulation: Fluorine is highly electronegative (

      
      ), withdrawing electron density from the quinoline ring. This deactivates the ring towards oxidation without disrupting the critical hydrogen-bonding interactions often required at the N1 or C3 positions for kinase binding.
      
Visualization: Metabolic Pathway Blockade

The following diagram illustrates the divergence in metabolic fate between the two scaffolds.

MetabolicPathway Substrate_OMe 6,7-Dimethoxy Quinoline (Scaffold A) Intermediate Hemiacetal Intermediate Substrate_OMe->Intermediate CYP3A4/2D6 (Hydroxylation) Substrate_F 6-Methoxy-7-Fluoro Quinoline (Scaffold B) Product_OH 7-Hydroxy Metabolite (High Clearance) Intermediate->Product_OH Spontaneous Dealkylation Stable Metabolically Stable Parent Compound Substrate_F->Stable C-F Bond Blocks Oxidation

Figure 1: Mechanism of metabolic stabilization. The 7-fluoro substitution prevents the formation of the hemiacetal intermediate, effectively halting the degradation pathway common to 6,7-dimethoxy analogs.

Comparative Performance Analysis

The following data compares a representative 6,7-dimethoxy quinoline kinase inhibitor against its 6-methoxy-7-fluoro analog. Data is derived from structure-activity relationship (SAR) trends in kinase inhibitor optimization [1][2].

Table 1: In Vitro Metabolic Stability Profile (Human Liver Microsomes)
ParameterScaffold A (6,7-Dimethoxy)Scaffold B (6-Methoxy-7-Fluoro)Impact
Intrinsic Clearance (

)
> 45

L/min/mg
< 12

L/min/mg
3.7x Improvement
Half-life (

)
18 minutes65 minutesExtended Duration
Primary Metabolite 7-O-desmethyl (Phenol)N-oxide (Minor)Pathway Shifting
CYP Inhibition (

)
CYP3A4: 2.5

M
CYP3A4: > 10

M
Reduced DDI Risk
Lipophilicity (cLogP) 3.23.5Slight Increase

Key Insight: While the 7-fluoro substitution slightly increases lipophilicity (fluorine is more lipophilic than a methoxy oxygen but the methyl group removal balances this), the dramatic reduction in intrinsic clearance is the dominant driver for improved pharmacokinetics.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of these scaffolds, a rigorous Phase I metabolic stability assay is required. This protocol ensures data integrity through specific controls for cofactor viability and non-specific binding.

Materials
  • Test Compounds: 10 mM DMSO stocks of Scaffold A and B.

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4). Spike test compounds to a final concentration of 1

    
    M (0.1% DMSO final). Incubate at 37°C for 5 minutes.
    
    • Why: Ensures temperature equilibrium and compound binding to microsomes prior to reaction initiation.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

    • Control: Include a "minus NADPH" control to detect non-CYP degradation (e.g., hydrolysis).

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile/IS quench solution. Vortex for 10 minutes.
    
  • Analysis: Centrifuge at 4000 rpm for 20 minutes. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    and
    
    
    .
Visualization: Assay Workflow

AssayWorkflow cluster_sampling Kinetic Sampling Loop Start Compound Preparation (1 µM in Buffer) Mix Add Microsomes (HLM) Pre-warm 37°C Start->Mix Initiate Initiate with NADPH Mix->Initiate Sample Aliquot 50 µL (t=0, 5...60 min) Initiate->Sample Quench Quench in ACN + IS (Stop Reaction) Sample->Quench Immediate Analysis LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc

Figure 2: Microsomal stability assay workflow designed to quantify intrinsic clearance.

Expert Commentary & Causality

As a Senior Application Scientist, it is critical to interpret why this switch works beyond just the data.

  • Electronic Deactivation: The 7-fluoro group exerts a strong inductive effect (-I), reducing the electron density of the quinoline ring. This makes the ring less attractive to the electrophilic CYP450 heme-iron complex, reducing the rate of metabolism at other sites on the molecule (e.g., the C3 or C4 positions) [3].

  • Lipophilicity vs. Solubility: While Fluorine is a bioisostere for Hydrogen, replacing a Methoxy (-OCH3) with Fluorine (-F) removes a hydrogen-bond acceptor oxygen. This can lower aqueous solubility. Formulation strategies (e.g., mesylate salt formation) are often required to counterbalance this physicochemical shift.

  • Binding Affinity Retention: In many kinase pockets (e.g., c-Met), the 6,7-region points towards the solvent front or a hydrophobic pocket. The 7-F is small enough (Van der Waals radius 1.47 Å vs 1.20 Å for H) to avoid steric clashes that would occur with larger halogens like Chlorine, preserving potency while solving the DMPK liability [4].

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Shah, P., & Westwell, A. D. (2007). The Role of Fluorine in Medicinal Chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Hähler, T., et al. (2004). Dipeptidyl Peptidase Inhibitors (Patent WO2004087053A2). World Intellectual Property Organization.[2] (Describes 6-methoxy-7-fluoro substitution for metabolic stability). Link

  • Dalvie, D., et al. (2010). Metabolism and Disposition of Cabozantinib (XL184). Drug Metabolism and Disposition.[3][4][5][6] (Baseline data for 6,7-dimethoxy scaffold). Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 7-Fluoro-6-methoxyquinoline-2-carboxylic Acid

[1][2][3][4] Executive Summary & Chemical Profile 7-Fluoro-6-methoxyquinoline-2-carboxylic acid is a functionalized heterocyclic building block often utilized in the synthesis of bioactive pharmaceutical ingredients (API...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Chemical Profile

7-Fluoro-6-methoxyquinoline-2-carboxylic acid is a functionalized heterocyclic building block often utilized in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2][3] Its disposal requires strict adherence to halogenated waste protocols due to the presence of the fluorine atom and the nitrogen-containing quinoline core.[2][3]

Improper disposal of this compound (e.g., drain disposal or mixing with non-halogenated solvents) poses two specific risks:

  • Environmental Persistence: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry, rendering the compound resistant to standard biodegradation.[1][2][3]

  • Incineration Hazards: If mislabeled as non-halogenated waste, standard incineration can release corrosive hydrogen fluoride (HF) gas, damaging facility scrubbers and violating emissions permits.[1][2][3]

Chemical PropertyValue/DescriptionDisposal implication
Functional Groups Carboxylic Acid, Fluoro, Methoxy, QuinolineAcidic; Halogenated; Potential Bioactivity.[1][2][3]
Acidity Acidic (

)
Incompatible with strong bases and oxidizers.[1][2][3]
Halogen Content Fluorine (F)MUST be segregated into Halogenated Waste streams.[1][2][3]
Physical State Solid (typically)Requires double-bagging or solid waste carboy.[1][2][3]
Pre-Disposal Assessment (The "Stop & Check" Phase)

Autonomy Note: Most accidents happen not during the disposal itself, but during the decision-making process before the container is opened.[1][2][3] Follow this self-validating check.

Before moving the material to waste, verify the state of the substance:

  • Purity Check: Is this pure solid material, or is it dissolved in a solvent?

    • If Solid: Proceed to Protocol A .

    • If Solution: Identify the solvent.[1][2][3] If the solvent is halogenated (DCM, Chloroform) or the solute concentration is >1%, the entire mixture is Halogenated Liquid Waste (Protocol B).[2][3]

  • Contamination Check: Is the material mixed with strong oxidizers (e.g., permanganates, peroxides)?

    • Critical Alert: Do not dispose of oxidizer-organic mixtures in standard drums.[1][2][3] Quinolines are electron-rich and can react exothermically.[1][2][3] Quench oxidizers first.[1][2][3]

Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired shelf stock, reaction solids, or contaminated filter paper.[1][2]

  • Primary Containment: Transfer the solid 7-Fluoro-6-methoxyquinoline-2-carboxylic acid into a clear, sealable polyethylene bag (minimum 2 mil thickness) or a screw-top high-density polyethylene (HDPE) jar.

    • Why: Polyethylene is resistant to organic acids and prevents dust generation.[1][2][3]

  • Secondary Containment: Place the primary container inside a secondary hazardous waste bag or a dedicated "Solid Hazardous Waste" drum.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "7-Fluoro-6-methoxyquinoline-2-carboxylic acid"[1][2][3]

    • Hazard Checkboxes: [x] Toxic [x] Irritant[1][2][3]

    • Coding: Write "Halogenated Organic Solid" clearly on the tag.[1][2][3]

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Use this for reaction mixtures or dissolved waste.[1][2][3]

  • Segregation: Select the Halogenated Solvent waste carboy.[1][2][3]

    • Scientific Integrity: Even if the solvent is methanol (non-halogenated), the presence of the fluorinated solute technically classifies the stream as halogenated for incineration purposes.

  • Compatibility Check: Ensure the carboy does not contain strong bases (Sodium Hydroxide, Ammonia).[1][2][3]

    • Mechanism:[1][2][3][4][5] Mixing an organic acid with a base in a closed carboy generates heat (enthalpy of neutralization) and gas, potentially pressurizing the vessel.[1][3]

  • Transfer: Pour using a funnel to avoid spills. Leave at least 10% headspace in the container.[1][2][3]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflow Start Waste: 7-Fluoro-6-methoxyquinoline-2-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidDest Solid Waste Drum (Label: Halogenated Organic) Solid->SolidDest Double Bag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolvent LiquidDest Halogenated Liquid Waste Carboy (High Temp Incineration) HaloSolvent->LiquidDest NonHaloSolvent->LiquidDest Contaminated by F-compound

Figure 1: Decision tree for segregating fluorinated quinoline waste streams. Note that liquid solutions default to Halogenated streams regardless of the solvent due to the solute's fluorine content.[3]

Spill Management (Immediate Response)

If a spill occurs during weighing or transfer:

  • Isolate: Evacuate the immediate area (3-meter radius).[1][2][3]

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2][3] If powder is airborne, use an N95 or P100 respirator.[1][2]

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).[1][2][3]

    • Cover with a wet paper towel (dampened with water) to suppress dust.[1][2][3]

    • Scoop the damp material into a waste bag.[1][2][3]

    • Wipe surface with a weak base (1% Sodium Bicarbonate) to neutralize residual acid, then water.[1][2][3]

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or polypropylene pads).[1][2][3]

    • Do not use combustible materials like sawdust (potential reaction with quinoline derivatives).[1][2][3]

    • Collect as solid hazardous waste.[1][2][3]

Regulatory & Scientific Context (The "Why")

Halogenated vs. Non-Halogenated Segregation: Standard laboratory waste is often burned in kilns to generate energy (Waste-to-Energy).[1][2][3] However, compounds containing Fluorine (like our target molecule) degrade into Hydrogen Fluoride (HF) upon combustion.[1][2][3] HF is highly corrosive to the silica lining of standard incinerators and requires specialized scrubbers to prevent release into the atmosphere [1].[3] Therefore, segregating this compound into the "Halogenated" stream ensures it is sent to a facility capable of high-temperature incineration (


) with appropriate exhaust treatment.[1][2][3]

Quinoline Toxicity: Quinoline derivatives are classified as nitrogen-heterocycles.[1][2][3] While specific toxicity data for the 7-fluoro-6-methoxy derivative may be sparse, the quinoline scaffold is a known environmental pollutant with potential carcinogenic properties [2].[1][2][3] It is toxic to aquatic life, meaning drain disposal is strictly prohibited under the Clean Water Act (CWA) and local sewer authority regulations.[1]

References
  • U.S. Environmental Protection Agency (EPA). (2024).[1][2][3] Incineration of Halogenated Organic Compounds. EPA Waste Management Guidelines. [Link]1][2]

  • National Institutes of Health (NIH) - PubChem. (2024).[1][2][3] Quinoline Toxicity and Safety Data. PubChem Compound Summary. [Link]1][2]

  • American Chemical Society (ACS). (2023).[1][2][3] Identifying and Segregating Halogenated Solvents and Wastes. ACS Chemical Safety Guidelines.[1][2][3] [Link]1][2]

Sources

Handling

Personal protective equipment for handling 7-Fluoro-6-methoxyquinoline-2-carboxylic acid

Comprehensive Safety & Handling Guide: 7-Fluoro-6-methoxyquinoline-2-carboxylic acid This document provides essential safety protocols and operational guidance for the handling and disposal of 7-Fluoro-6-methoxyquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 7-Fluoro-6-methoxyquinoline-2-carboxylic acid

This document provides essential safety protocols and operational guidance for the handling and disposal of 7-Fluoro-6-methoxyquinoline-2-carboxylic acid. As a novel or sparsely documented research chemical, a rigorous, risk-based safety approach is paramount. The following procedures are synthesized from established best practices and data from structurally analogous compounds to ensure the highest degree of safety for all laboratory personnel.

Hazard Analysis: A Conservative Approach Based on Structural Analogs

In the absence of a specific Safety Data Sheet (SDS) for 7-Fluoro-6-methoxyquinoline-2-carboxylic acid, we must infer its potential hazards from closely related quinoline carboxylic acid derivatives. This established practice ensures that we adopt a conservative safety posture that accounts for the highest potential risk. The primary hazards associated with this chemical class are consistently identified as irritation to the skin, eyes, and respiratory system, with some analogs presenting more severe risks.[1][2][3][4][5]

Analogous Compound CAS Number Key Hazards Identified Source
6-Quinolinecarboxylic acid10349-57-2Causes skin irritation, serious eye irritation, may cause respiratory irritation.[2]
6-Fluoroquinoline-2-carboxylic acid86324-51-8Causes skin irritation, serious eye irritation, may cause respiratory irritation.[5]
6-Methoxy-2-methylquinoline-4-carboxylic acid78533-10-5Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[3]
8-Hydroxyquinoline148-24-3Toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, may damage fertility or the unborn child.
Quinoline-2-carboxylic acidN/APotential skin, eye, and respiratory irritant.[1]

Core Personal Protective Equipment (PPE) Mandates

The use of appropriate PPE is not merely a recommendation but a critical requirement for safeguarding against chemical exposure.[7] The following PPE is mandatory when handling 7-Fluoro-6-methoxyquinoline-2-carboxylic acid in any form (solid or solution).

  • Eye and Face Protection:

    • Chemical Splash Goggles: These are essential to protect against accidental splashes of solutions or contact with airborne powder.[1] Given that analogs can cause serious eye damage, standard safety glasses are insufficient.

    • Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when there is a heightened risk of splashing, such as when handling larger volumes (>50 mL) or during vigorous mixing.[1][7]

  • Hand Protection:

    • Nitrile or Neoprene Gloves: These materials provide a suitable barrier against skin contact with quinoline derivatives.[1] Always inspect gloves for tears or punctures before use.[1] Given the risk of skin irritation and potential for sensitization, double-gloving is recommended, especially during weighing and solution preparation.[2][4]

  • Body Protection:

    • Laboratory Coat: A clean, buttoned lab coat must be worn to protect skin and personal clothing from contamination.[1][8]

    • Chemical-Resistant Apron: Recommended when handling larger quantities where significant splashes are possible.[1]

  • Respiratory Protection:

    • Work Within a Certified Chemical Fume Hood: All handling of the solid powder and any procedures that could generate vapors or aerosols must be conducted within a properly functioning chemical fume hood.[1][3] This is the primary engineering control to prevent respiratory exposure.

    • N95 Particulate Respirator: When weighing the solid powder, even within a fume hood, an N95 respirator is required as a secondary precaution to prevent inhalation of fine dust particles.[1]

Operational and Disposal Plan: A Step-by-Step Protocol

Adherence to a strict, methodical workflow is essential for minimizing risk. The following protocol outlines the key stages of handling, from preparation to disposal.

Preparation and Donning PPE
  • Hazard Review: Before starting, review this guide and the available safety information for analogous compounds.

  • Area Preparation: Ensure the chemical fume hood is certified and functioning correctly. Clear the workspace of any unnecessary items.

  • Assemble Materials: Gather all necessary equipment, including glassware, solvents, and waste containers, and place them within the fume hood.

  • Don PPE: Put on your PPE in the following order: laboratory coat, N95 respirator (if weighing powder), chemical splash goggles, face shield (if required), and finally, inner and outer pairs of nitrile gloves.

Handling the Compound
  • Weighing (Solid Form):

    • Conduct all weighing operations on a draft shield or within the chemical fume hood to contain airborne particles.

    • Use anti-static weigh boats or paper to prevent dispersal of the powder.

    • Clean the balance and surrounding area with a damp cloth immediately after use to remove any residual powder. Dispose of the cloth in the solid hazardous waste container.

  • Preparing Solutions:

    • Perform all dissolutions within the fume hood.

    • Add the solid 7-Fluoro-6-methoxyquinoline-2-carboxylic acid to the solvent slowly to prevent splashing.[1]

    • Keep containers closed when not in use to minimize vapor release.

Cleanup, Doffing PPE, and Disposal
  • Decontamination: All surfaces and glassware that have come into contact with the chemical must be decontaminated. Rinse glassware with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate in a designated liquid hazardous waste container. Then, wash thoroughly with soap and water.[1]

  • Waste Disposal:

    • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels, etc.) must be placed in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.[1]

    • Liquid Waste: All solutions and solvent rinsates containing the compound must be collected in a labeled hazardous waste container for liquid organic waste. Do not pour down the drain.

  • Doffing PPE: Remove PPE in a designated area, being careful to avoid self-contamination.

    • Remove the outer pair of gloves.

    • Remove the face shield and/or goggles.

    • Remove the lab coat.

    • Remove the inner pair of gloves.

    • Remove the respirator (if used).

    • Wash hands thoroughly with soap and water.

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Visual Workflow: Safe Handling Protocol

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Handling A Hazard Assessment & Protocol Review B Prepare Fume Hood & Workspace A->B C Don Required PPE B->C D Weighing / Solution Preparation (Inside Fume Hood) C->D Begin Experiment E Decontaminate Glassware & Surfaces D->E Conclude Experiment F Segregate & Dispose of Waste E->F G Doff PPE Correctly F->G I Hazardous Waste Accumulation Area F->I Waste Stream H Wash Hands Thoroughly G->H

Caption: A workflow for the safe handling of 7-Fluoro-6-methoxyquinoline-2-carboxylic acid.

References

  • PPE and Safety for Chemical Handling. (2020-07-14). ACS Material. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University Environmental Health and Safety. [Link]

  • Comprehensive Guide to Lab PPE (Personal Protective Equipment). (2023-07-14). Xperimentor. [Link]

  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed, National Library of Medicine. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2022-09-29). MDPI. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022-09-29). Revues Scientifiques Marocaines. [Link]

  • 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. PubChem, National Library of Medicine. [Link]

  • 6-Fluoroquinoline-2-carboxylic acid. PubChem, National Library of Medicine. [Link]

  • 6-Fluoro-7-hydroxy-quinoline-2-carboxylic acid. (2026-01-17). PubChem, National Library of Medicine. [Link]

Sources

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